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  • Product: 6-Iodo-benzo[d][1,3]oxazin-4-one
  • CAS: 1379328-39-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Iodo-benzo[d][1,3]oxazin-4-one – Structural Dynamics, Physicochemical Profiling, and Synthetic Utility in Drug Discovery

Executive Summary In the landscape of heterocyclic medicinal chemistry, benzoxazinone derivatives serve as highly versatile privileged scaffolds. Among these, 6-Iodo-benzo[d][1,3]oxazin-4-one (CAS: 23897-94-1) stands out...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, benzoxazinone derivatives serve as highly versatile privileged scaffolds. Among these, 6-Iodo-benzo[d][1,3]oxazin-4-one (CAS: 23897-94-1) stands out as both a potent biological effector and a critical synthetic intermediate[1]. Characterized by its fused bicyclic system—a benzene ring fused to a 1,3-oxazine ring containing a highly electrophilic lactone carbonyl—this compound is heavily utilized in the design of serine protease inhibitors and as a direct precursor to bioactive quinazolinones[2].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental workflows for the synthesis and application of 6-iodo-benzo[d][1,3]oxazin-4-one in drug development.

Molecular Architecture and Electronic Effects

The chemical behavior of 6-iodo-benzo[d][1,3]oxazin-4-one is dictated by two primary structural features: the 1,3-oxazin-4-one core and the 6-iodo substituent .

  • The Benzoxazinone Core: The 4H-3,1-benzoxazin-4-one ring system is a cyclic hybrid of an ester and an amide. The oxygen atom at position 1 donates electron density into the ring, but the carbonyl carbon at position 4 remains highly electrophilic. This makes the lactone ring highly susceptible to nucleophilic attack, functioning as an "activated ester"[2].

  • The 6-Iodo Substituent: The introduction of an iodine atom at the 6-position induces a significant "heavy atom effect." Iodine is highly polarizable and lipophilic, which dramatically increases the membrane permeability of the molecule. Furthermore, the iodine acts as an ideal leaving group or handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing for late-stage functionalization of the scaffold[3].

Physicochemical Properties

Quantitative data for the base scaffold (CAS: 23897-94-1) is summarized below to aid in formulation, solvent selection, and analytical characterization[1][4].

PropertyValue / Description
Chemical Name 6-Iodo-4H-benzo[d][1,3]oxazin-4-one
CAS Registry Number 23897-94-1
Molecular Formula C₈H₄INO₂
Molecular Weight 273.03 g/mol
Melting Point 123 – 124 °C
Boiling Point (Predicted) 379.7 ± 44.0 °C
Density (Predicted) 2.09 ± 0.1 g/cm³
Topological Polar Surface Area ~21.3 Ų

Mechanistic Reactivity and Biological Pathways

Serine Protease Inhibition

Benzoxazinones have attracted considerable attention as mechanism-based inhibitors of serine proteases (e.g., human leukocyte elastase). The inhibition is driven by the nucleophilic attack of the active-site serine hydroxyl group on the highly electrophilic lactone carbon of the benzoxazinone[2]. This results in the opening of the oxazine ring and the formation of a stable, covalently acylated enzyme complex, effectively neutralizing the protease.

ProteaseInhibition A 6-Iodo-benzoxazin-4-one (Electrophilic Inhibitor) C Nucleophilic Attack (Ser-O⁻ attacks Lactone C=O) A->C B Serine Protease (Active Site Ser-OH) B->C D Tetrahedral Intermediate C->D E Ring Opening (Acyl-Enzyme Complex) D->E Cleavage of C-O bond F Enzyme Inactivation (Stable Acylated State) E->F Slow Deacylation

Fig 1: Mechanism of serine protease inhibition via lactone ring-opening and enzyme acylation.

Synthetic Precursor to Quinazolinones

Beyond direct biological activity, 6-iodo-benzo[d][1,3]oxazin-4-one is the primary synthetic precursor for 6-iodoquinazolines, which are potent antitubercular and antimicrobial agents[5][6]. When reacted with nitrogen nucleophiles (such as hydrazine hydrate, formamide, or primary amines), the oxazine ring opens to form an intermediate amide, which subsequently dehydrates and recyclizes into the thermodynamically stable quinazolin-4(3H)-one core[7].

SyntheticPathway A 5-Iodoanthranilic Acid (Starting Material) C 6-Iodo-benzoxazin-4-one (Reactive Intermediate) A->C Reflux / Cyclization B Acylating Agent (e.g., Acetic Anhydride) B->C Acylation/Dehydration E Ring Opening (Amide Formation) C->E Nucleophilic Attack D Nitrogen Nucleophiles (Amines, Hydrazines) D->E Addition F Recyclization (Dehydration) E->F Intramolecular Attack G 6-Iodoquinazolin-4(3H)-ones (Bioactive Scaffolds) F->G -H₂O

Fig 2: Synthetic pathway of 6-iodo-quinazolinones via benzoxazinone ring-opening and recyclization.

Experimental Protocols

The following self-validating protocols detail the synthesis of the 2-methyl derivative of the scaffold (6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one) and its subsequent conversion into a bioactive quinazolinone. These methodologies rely on specific causality: the use of acetic anhydride acts as both the acylating agent and the dehydrating medium to force ring closure[8].

Protocol A: Synthesis of 6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Objective: To synthesize the reactive benzoxazinone core from 5-iodoanthranilic acid.

Reagents & Materials:

  • 5-Iodoanthranilic acid (2-amino-5-iodobenzoic acid): 10 mmol (2.63 g)

  • Acetic anhydride: 20 mL (excess)

  • Round-bottom flask, reflux condenser, ice bath.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 10 mmol of 5-iodoanthranilic acid in 20 mL of acetic anhydride in a 50 mL round-bottom flask. Causality: Acetic anhydride serves a dual purpose, first acetylating the amine, then acting as a dehydrating agent to close the ring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 2 to 3 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) until the starting material is completely consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly over crushed ice (approx. 100 g) with vigorous stirring to hydrolyze the excess acetic anhydride.

  • Isolation: A solid precipitate will form. Filter the solid under vacuum and wash thoroughly with cold distilled water to remove residual acetic acid.

  • Purification & Validation: Recrystallize the crude product from absolute ethanol.

    • Self-Validation Check: Perform IR spectroscopy. The success of the cyclization is confirmed by the disappearance of the broad –NH₂ and –OH stretches of the starting acid, and the appearance of a sharp, high-frequency lactone C=O stretch at ~1760 cm⁻¹ and a C=N stretch at ~1620 cm⁻¹ [9].

Protocol B: Derivatization to 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one

Objective: To utilize the benzoxazinone as a precursor for a biologically active quinazolinone via nitrogen nucleophile ring-opening.

Reagents & Materials:

  • 6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (from Protocol A): 5 mmol (1.43 g)

  • Hydrazine hydrate (80%): 10 mmol (excess)

  • Absolute ethanol: 30 mL

Step-by-Step Methodology:

  • Nucleophilic Attack: Dissolve 5 mmol of the benzoxazinone in 30 mL of absolute ethanol. Add hydrazine hydrate dropwise while stirring at room temperature. Causality: The highly nucleophilic hydrazine attacks the electrophilic C4 lactone carbonyl, immediately opening the ring to form an intermediate.

  • Recyclization: Heat the mixture to reflux for 4 to 6 hours. The thermal energy drives the intramolecular condensation (loss of water) to form the stable quinazolinone ring[7].

  • Isolation: Cool the mixture to room temperature, then chill in an ice bath. The target compound will crystallize out of the solution.

  • Purification & Validation: Filter the crystals and recrystallize from ethanol.

    • Self-Validation Check: IR spectroscopy must show the disappearance of the lactone C=O (1760 cm⁻¹) and the emergence of a lactam C=O stretch at ~1660 cm⁻¹ . Furthermore, the appearance of doublet N-H stretches at ~3284 cm⁻¹ and 3194 cm⁻¹ confirms the presence of the new 3-amino group[8].

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Exploratory

Synthesis of 6-Iodo-benzo[d]oxazin-4-one: A Comprehensive Technical Guide for Chemical Researchers

Synthesis of 6-Iodo-benzo[d][1][2]oxazin-4-one: A Comprehensive Technical Guide for Chemical Researchers Abstract This technical guide provides an in-depth exploration of the synthesis pathways and reaction mechanisms fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of 6-Iodo-benzo[d][1][2]oxazin-4-one: A Comprehensive Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the synthesis pathways and reaction mechanisms for 6-Iodo-benzo[d][1][2]oxazin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the prevalent synthetic strategies, focusing on the use of 5-iodoanthranilic acid as a key starting material. Detailed experimental protocols, mechanistic insights, and characterization data are presented to provide a comprehensive and practical resource for the laboratory synthesis of this important molecule.

Introduction: The Significance of the Benzoxazinone Core

The 4H-3,1-benzoxazin-4-one moiety is a privileged heterocyclic system due to its presence in a wide array of biologically active compounds.[1][2] These molecules have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The introduction of a halogen atom, such as iodine, at the 6-position of the benzoxazinone ring can significantly modulate the molecule's physicochemical properties and biological activity, making 6-Iodo-benzo[d][1][2]oxazin-4-one and its derivatives attractive targets for synthesis.

This guide will focus on the practical aspects of synthesizing this specific iodinated benzoxazinone, providing a robust foundation for its preparation and further functionalization in research and development settings.

Primary Synthetic Pathway: From Anthranilic Acid to 6-Iodo-benzo[d][1][2]oxazin-4-one

The most direct and widely employed route to 6-Iodo-benzo[d][1][2]oxazin-4-one involves a two-step sequence starting from the readily available anthranilic acid. This pathway is advantageous due to its simplicity and the commercial availability of the necessary reagents.

Step 1: Synthesis of the Key Precursor, 5-Iodoanthranilic Acid

The initial and crucial step is the regioselective iodination of anthranilic acid to produce 5-iodoanthranilic acid. This transformation is typically achieved through electrophilic aromatic substitution.

Reaction Scheme:

Anthranilic_Acid Anthranilic Acid Iodoanthranilic_Acid 5-Iodoanthranilic Acid Anthranilic_Acid->Iodoanthranilic_Acid  ICl, HCl, H2O Iodine_Monochloride Iodine Monochloride (ICl) HCl HCl

Caption: Synthesis of 5-Iodoanthranilic Acid.

Experimental Protocol: Preparation of 5-Iodoanthranilic Acid [3]

  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve anthranilic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the solution to approximately 0-5 °C in an ice bath.

  • Preparation of Iodinating Agent: In a separate beaker, prepare a solution of iodine monochloride (1.0 eq) in concentrated hydrochloric acid and water, also cooled to 0-5 °C.

  • Reaction Execution: Slowly add the iodine monochloride solution to the stirred solution of anthranilic acid. A precipitate of 5-iodoanthranilic acid should form.

  • Work-up and Isolation: After the addition is complete, continue stirring for a specified time, then filter the solid product. Wash the crude product with cold water and dry to yield 5-iodoanthranilic acid.

  • Purification: The crude 5-iodoanthranilic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired product in high purity.

Causality Behind Experimental Choices:

  • Acidic Conditions: The use of hydrochloric acid protonates the amino group of anthranilic acid, deactivating it towards electrophilic substitution and directing the incoming electrophile (I+) to the position para to the amino group, which is also meta to the deactivating carboxyl group.

  • Low Temperature: The reaction is carried out at low temperatures to control the reactivity of the iodinating agent and minimize the formation of side products.

Step 2: Cyclization to 6-Iodo-benzo[d][1][2]oxazin-4-one

With the key precursor, 5-iodoanthranilic acid, in hand, the subsequent step involves the cyclization to form the benzoxazinone ring. This is most commonly achieved by acylation of the amino group followed by intramolecular cyclization. A straightforward and efficient method utilizes an acid anhydride, such as acetic anhydride, to introduce the C2-substituent (a methyl group in this case) and effect the ring closure in a one-pot fashion.

Reaction Scheme:

Iodoanthranilic_Acid 5-Iodoanthranilic Acid Iodo_Benzoxazinone 6-Iodo-2-methyl-benzo[d][1,3]oxazin-4-one Iodoanthranilic_Acid->Iodo_Benzoxazinone Acetic Anhydride, Reflux Acetic_Anhydride Acetic Anhydride

Caption: Synthesis of 6-Iodo-2-methyl-benzo[d][1][2]oxazin-4-one.

Experimental Protocol: Synthesis of 6-Iodo-2-methyl-benzo[d][1][2]oxazin-4-one [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-iodoanthranilic acid (1.0 eq) in an excess of acetic anhydride (e.g., 2.0-3.0 eq).

  • Heating: Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. The excess acetic anhydride can be removed under reduced pressure.

  • Purification: The crude product is then washed with water and can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-iodo-2-methyl-benzo[d][1][2]oxazin-4-one.[1]

Table 1: Summary of Reaction Parameters and Yields

StepReactantsReagentsConditionsProductYieldReference
1Anthranilic AcidICl, HCl, H₂O0-5 °C5-Iodoanthranilic AcidHigh[3]
25-Iodoanthranilic AcidAcetic AnhydrideReflux, 1-2 h6-Iodo-2-methyl-benzo[d][1][2]oxazin-4-one~75%[1]

Reaction Mechanism

The formation of the benzoxazinone ring from 5-iodoanthranilic acid and acetic anhydride proceeds through a well-established N-acylation followed by an intramolecular cyclization-dehydration cascade.

Mechanism Diagram:

A 5-Iodoanthranilic Acid C N-acetyl-5-iodoanthranilic acid (Intermediate) A->C N-Acylation B Acetic Anhydride B->C D Protonated Intermediate C->D Protonation of Carboxylic Acid E Tetrahedral Intermediate D->E Intramolecular Nucleophilic Attack F 6-Iodo-2-methyl-benzo[d][1,3]oxazin-4-one E->F Dehydration G Acetic Acid (Byproduct) H Water (Byproduct)

Caption: Mechanism of 6-Iodo-2-methyl-benzo[d][1][2]oxazin-4-one formation.

Detailed Mechanistic Steps:

  • N-Acylation: The lone pair of electrons on the nitrogen atom of the amino group of 5-iodoanthranilic acid attacks one of the carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate which then collapses to form N-acetyl-5-iodoanthranilic acid and an acetate ion.

  • Activation of the Carboxylic Acid: In the presence of the acidic medium (acetic acid formed as a byproduct), the carboxylic acid group of the N-acetyl intermediate can be protonated, making the carbonyl carbon more electrophilic.

  • Intramolecular Cyclization: The oxygen atom of the amide carbonyl group then acts as an intramolecular nucleophile, attacking the activated carboxylic acid carbonyl carbon. This forms a six-membered ring and a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the stable aromatic benzoxazinone ring system.

Alternative Synthesis Approaches for 2-Substituted Derivatives

While the acetic anhydride method is excellent for the synthesis of the 2-methyl derivative, the synthesis of other 2-substituted analogues of 6-Iodo-benzo[d][1][2]oxazin-4-one can be achieved by employing different acylating agents.

Use of Acyl Chlorides

A versatile method for introducing a variety of substituents at the 2-position is the reaction of 5-iodoanthranilic acid with different acyl chlorides.

General Reaction Scheme:

Iodoanthranilic_Acid 5-Iodoanthranilic Acid Iodo_Benzoxazinone 6-Iodo-2-R-benzo[d][1,3]oxazin-4-one Iodoanthranilic_Acid->Iodo_Benzoxazinone R-COCl, Base Acyl_Chloride R-COCl

Caption: Synthesis using various acyl chlorides.

This reaction typically proceeds in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated. The first step is the formation of the N-acyl-5-iodoanthranilic acid, which then undergoes cyclization, often promoted by a dehydrating agent or heating.

Characterization Data

Proper characterization of the synthesized 6-Iodo-benzo[d][1][2]oxazin-4-one is essential to confirm its identity and purity. Below is a summary of the expected spectroscopic data for the 2-methyl derivative.

Table 2: Spectroscopic Data for 6-Iodo-2-methyl-benzo[d][1][2]oxazin-4-one

Spectroscopic TechniqueKey Features and Expected ValuesReference
Infrared (IR) Spectroscopy ~1760 cm⁻¹ (C=O, lactone), ~1620 cm⁻¹ (C=N)[1]
¹H Nuclear Magnetic Resonance (¹H NMR) Aromatic protons in the region of δ 7.0-8.5 ppm; Methyl protons (singlet) around δ 2.4 ppm. A representative spectrum shows signals at δ = 7.32 - 7.10 (m, 3H, ArH), 1.61 (s, 3H, CH3).[1][4]
Mass Spectrometry (MS) Molecular ion peak [M]⁺ at m/z 287.[1]

Conclusion

The synthesis of 6-Iodo-benzo[d][1][2]oxazin-4-one is a straightforward yet important process for accessing a valuable scaffold in medicinal chemistry. The primary route via iodination of anthranilic acid followed by cyclization with an acylating agent is a reliable and scalable method. This guide has provided the essential theoretical and practical knowledge for researchers to confidently synthesize and characterize this compound. The presented protocols and mechanistic insights serve as a solid foundation for further exploration and derivatization of this promising heterocyclic system.

References

  • Eissa, A. M. F.; Hebash, K. A.; Riya, M. A.; Ramadan, S. I. M. Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Chemical and Process Engineering Research2013 , 15, 24-34. [Link]

  • (PDF) Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). [Link]

  • Request PDF on ResearchGate. Chemical and Process Engineering Research Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. [Link]

  • Khalaf, M. H.; Rasheed, M. K. Synthesis and identification of benzo[d][1][2]oxazin-4-one derivatives and testing of antibacterial activity of some of them. International Journal of Health Sciences2022 , 6(S2), 10805–10817. [Link]

  • IISTE. Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. [Link]

  • Organic Syntheses. 5-iodoanthranilic acid. [Link]

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Foundational

An In-depth Technical Guide on the Electronic Properties and Reactivity of 6-Iodo-benzo[d]oxazin-4-one Derivatives

An In-depth Technical Guide on the Electronic Properties and Reactivity of 6-Iodo-benzo[d][1][2]oxazin-4-one Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 6-Iodo-benzo[d][1][2]o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Electronic Properties and Reactivity of 6-Iodo-benzo[d][1][2]oxazin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-Iodo-benzo[d][1][2]oxazin-4-one scaffold is a pivotal building block in medicinal chemistry and materials science. The presence of an iodine atom at the 6-position imparts unique electronic characteristics and offers a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the electronic properties and reactivity of this important heterocyclic system. We will delve into the influence of the iodo-substituent on the molecule's electronic structure and explore its utility in key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize 6-Iodo-benzo[d][1][2]oxazin-4-one and its derivatives in their research and development endeavors.

Introduction to the 6-Iodo-benzo[d][1][2]oxazin-4-one Core

Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The 6-Iodo-benzo[d][1][2]oxazin-4-one core, in particular, serves as a crucial intermediate for the synthesis of more complex molecules. The carbon-iodine bond at the 6-position is a key feature, enabling a variety of synthetic transformations that allow for the introduction of diverse functional groups, thereby facilitating the exploration of the chemical space around this privileged scaffold.

The synthesis of the parent 6-iodo-2-substituted-benzo[d][1][2]oxazin-4-one is typically achieved through the cyclization of 5-iodoanthranilic acid with an appropriate acylating agent, such as an acid anhydride or acid chloride. For instance, refluxing 5-iodoanthranilic acid with acetic anhydride yields 6-iodo-2-methyl-benzo[d][1][2]oxazin-4-one.[2][5]

Electronic Properties of 6-Iodo-benzo[d][1][2]oxazin-4-one Derivatives

The electronic properties of the 6-Iodo-benzo[d][1][2]oxazin-4-one core are influenced by the interplay of the electron-withdrawing iodo-substituent and the inherent electronic nature of the benzoxazinone ring system. Understanding these properties is crucial for predicting the molecule's reactivity and its potential interactions in biological systems.

Spectroscopic Characterization

The structural features of 6-Iodo-benzo[d][1][2]oxazin-4-one derivatives can be elucidated using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of 6-iodo-2-methyl-benzo[d][1][2]oxazin-4-one exhibits characteristic absorption bands for the C=O (lactone) and C=N groups at approximately 1760 cm⁻¹ and 1620 cm⁻¹, respectively.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure of these derivatives. The aromatic protons of the iodinated benzene ring typically appear as a multiplet in the region of δ 7.10-7.32 ppm in the ¹H NMR spectrum of 6-iodo-2-methyl-benzo[d][1][2]oxazin-4-one.[2]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. For 6-iodo-2-methyl-benzo[d][1][2]oxazin-4-one, a molecular ion peak [M⁺] is observed at m/z 287.[2]

Computational Insights into Electronic Structure

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure of benzoxazinone derivatives.[6] These studies can predict parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's electronic transitions and reactivity.

While specific DFT data for 6-Iodo-benzo[d][1][2]oxazin-4-one is not extensively published, general trends for halogen-substituted aromatic compounds suggest that the iodine atom will influence the electron distribution within the aromatic ring, impacting the energies of the frontier molecular orbitals.[7]

Reactivity of 6-Iodo-benzo[d][1][2]oxazin-4-one Derivatives

The reactivity of 6-Iodo-benzo[d][1][2]oxazin-4-one derivatives can be broadly categorized into two main areas: reactions involving the benzoxazinone ring system and reactions at the carbon-iodine bond.

Reactivity of the Benzoxazinone Ring

The benzoxazinone ring is susceptible to nucleophilic attack, particularly at the C4 carbonyl carbon. This reactivity is a cornerstone for the synthesis of a variety of other heterocyclic systems, most notably quinazolinones.

Treatment of 6-iodo-2-substituted-benzo[d][1][2]oxazin-4-ones with various nitrogen nucleophiles leads to ring-opening and subsequent recyclization to form 3-substituted-6-iodo-quinazolin-4-ones.[2][5][8] This is a versatile method for introducing a wide range of substituents at the 3-position of the quinazolinone core.

  • Reaction with Amines: Primary and secondary amines react with 6-iodo-benzo[d][1][2]oxazin-4-one derivatives to yield the corresponding N-substituted quinazolinones.[2]

  • Reaction with Hydrazine: Hydrazinolysis of the benzoxazinone ring affords 3-amino-6-iodo-quinazolin-4-one derivatives.[2]

  • Reaction with Hydroxylamine: Reaction with hydroxylamine hydrochloride yields 3-hydroxy-6-iodo-quinazolin-4-one derivatives.[2]

The general mechanism for this transformation is depicted below:

Nucleophilic_Attack_on_Benzoxazinone Benzoxazinone 6-Iodo-benzo[d][1,3]oxazin-4-one Intermediate Ring-Opened Intermediate Benzoxazinone->Intermediate Nucleophilic Attack Nucleophile R-NH₂ Nucleophile->Intermediate Quinazolinone 3-R-6-Iodo-quinazolin-4-one Intermediate->Quinazolinone Cyclization

Caption: Nucleophilic attack on the C4-carbonyl of 6-Iodo-benzo[d][1][2]oxazin-4-one.

Reactivity of the Carbon-Iodine Bond

The carbon-iodine bond at the 6-position is a key functional handle for derivatization through various cross-coupling reactions. This allows for the introduction of aryl, alkyl, and alkynyl groups, significantly expanding the molecular diversity of the benzoxazinone scaffold.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[9] 6-Iodo-benzo[d][1][2]oxazin-4-one is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and their derivatives. The general reactivity trend for the halide is I > Br > Cl.[9]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 6-Iodo-benzo[d][1][2]oxazin-4-one derivative (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant1 6-Iodo-benzoxazinone Solvent Solvent (e.g., Dioxane/H₂O) Reactant1->Solvent Reactant2 Boronic Acid Reactant2->Solvent Catalyst Pd Catalyst & Base Catalyst->Solvent Temperature Heat (80-110 °C) Solvent->Temperature Extraction Extraction Temperature->Extraction Purification Chromatography Extraction->Purification Product 6-Aryl-benzoxazinone Purification->Product

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Exploratory

Discovery and Preliminary Investigation of Halogenated Benzo[d][1,3]oxazin-4-ones: A Technical Guide for Lead Generation

As a Senior Application Scientist navigating the intersection of synthetic methodology and drug discovery, I frequently encounter heterocyclic scaffolds that offer immense, yet untapped, therapeutic potential. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of synthetic methodology and drug discovery, I frequently encounter heterocyclic scaffolds that offer immense, yet untapped, therapeutic potential. Among these, the benzo[d][1,3]oxazin-4-one core stands out as a highly privileged structural motif. Historically recognized for their utility as agricultural chemicals and synthetic intermediates, these compounds have recently garnered intense interest as potent, alternate-substrate inhibitors of serine proteases (such as Human Leukocyte Elastase) and as promising anticancer agents.

This whitepaper provides an in-depth technical exploration of the discovery, synthesis, and preliminary biological investigation of halogenated benzo[d][1,3]oxazin-4-ones. By strategically introducing halogen atoms (chlorine, bromine, iodine) into this scaffold, we can precisely modulate the compound's lipophilicity, steric bulk, and electrophilicity—factors that are critical for driving high-affinity target engagement.

Structural Biology & Mechanistic Rationale

The therapeutic efficacy of benzo[d][1,3]oxazin-4-ones is fundamentally tied to their mechanism of action. Unlike competitive, reversible inhibitors that merely occupy an enzyme's active site, these heterocycles act as "suicide" or alternate-substrate inhibitors.

When targeting serine proteases, the highly electrophilic oxazinone carbonyl undergoes a nucleophilic attack by the catalytic serine residue (e.g., Ser-195 in chymotrypsin-like proteases). This ring-opening event forms a covalent acyl-enzyme intermediate . The causality behind incorporating halogens—particularly electron-withdrawing groups on the 2-aryl ring or the benzofused core—is twofold:

  • Electrophilic Activation: Halogens withdraw electron density from the oxazinone ring, accelerating the initial nucleophilic attack by the enzyme.

  • Deacylation Retardation: The resulting halogenated acyl-enzyme complex is highly stable, rendering the subsequent hydrolysis (deacylation) step extremely slow, effectively trapping the enzyme in an inactive state.

Mechanism E Serine Protease (Active Site Ser-OH) EI Michaelis Complex (Non-covalent) E->EI Binding I Halogenated Benzoxazin-4-one I->EI Acyl Acyl-Enzyme Intermediate (Covalent) EI->Acyl Nucleophilic Attack by Ser-OH Regen Deacylation (Extremely Slow) Acyl->Regen Hydrolysis Regen->E Enzyme Recovery

Caption: Covalent inhibition mechanism of serine proteases by halogenated benzoxazin-4-ones.

Discovery Workflows & Synthetic Methodologies

The synthesis of highly functionalized benzo[d][1,3]oxazin-4-ones requires careful control of reaction conditions to prevent premature ring-opening or unwanted dimerization. Based on recent advances in N-directed ortho-functionalization , we employ a two-pronged discovery workflow: de novo cyclization followed by late-stage C-H functionalization.

Workflow A Halogenated Anthranilic Acid C Cyclization (One-Pot) A->C B Orthoester / Aroyl Chloride B->C D Halogenated Benzoxazin-4-one C->D Thermal/MW E Late-Stage C-H Halogenation D->E Pd Catalyst + NBS/NIS F In Vitro Screening D->F SAR Profiling E->D Diversification

Caption: Integrated discovery workflow for halogenated benzo[d][1,3]oxazin-4-one derivatives.

Protocol A: One-Pot Cyclocondensation of Anthranilic Acids

This protocol details the synthesis of the core scaffold using a highly efficient one-pot methodology .

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of a halogenated anthranilic acid (e.g., 4-chloroanthranilic acid) in neat orthoester (4.5 equivalents).

  • Catalyst Addition: Add 2.6 equivalents of glacial acetic acid.

    • Causality: Acetic acid is selected over stronger mineral acids because it provides the exact proton activity required to activate the orthoester (facilitating the loss of ethanol to form a stabilized carbocation) without causing the degradation or protonation-induced deactivation of the anthranilic acid's amine group.

  • Thermal Cyclization: Heat the mixture to 100 °C under an inert argon atmosphere for 4–6 hours.

    • Causality: The thermal energy drives the elimination of a second ethanol molecule, forcing the thermodynamic closure of the acid oxygen onto the iminium carbon to yield the fully conjugated 4H-benzo[d][1,3]oxazin-4-one.

  • Self-Validation & Isolation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar anthranilic acid spot validates the cyclization. Quench the reaction by cooling to 0 °C, triturate with 5% pentane in ether, and filter the resulting precipitate to obtain the pure heterocycle.

Protocol B: Late-Stage Palladium-Catalyzed C-H Halogenation

To rapidly expand our Structure-Activity Relationship (SAR) library, we utilize the native benzoxazinone core as a directing group for late-stage C-H halogenation.

Step-by-Step Methodology:

  • System Setup: Charge a reaction tube with the synthesized 2-aryl-4H-benzo[d][1,3]oxazin-4-one (0.3 mmol), Pd(OAc)₂ (10 mol%), N-bromosuccinimide (NBS, 1.2 equiv), and AgNO₃ (50 mol%) in 3 mL of dichloroethane (DCE).

  • C-H Activation & Halogen Transfer: Stir the mixture at 100 °C under air for 24 hours.

    • Causality: The native oxazinone nitrogen acts as an endogenous directing group, coordinating with the Pd(II) center to form a stable palladacycle. This strictly directs the metal to the ortho-position of the 2-aryl ring. NBS serves as the electrophilic bromine source. The addition of AgNO₃ is critical; it abstracts the succinimide byproduct and free bromide ions, preventing catalyst poisoning and driving the Pd(II)/Pd(IV) catalytic cycle forward.

  • Self-Validation & Purification: Confirm product formation via LC-MS (looking for the characteristic M and M+2 isotopic signature of bromine). Filter the crude mixture through a Celite pad to remove palladium and silver salts, then purify via silica gel flash chromatography.

Preliminary Investigation and SAR Profiling

Once the halogenated library is synthesized, preliminary investigations focus on enzymatic inhibition and cellular viability. Recent studies have demonstrated that halogenated derivatives, particularly those with nitro or chloro/bromo substitutions, exhibit potent anticancer and antioxidant properties .

The following table summarizes a representative SAR profile, comparing the effects of halogenation on Human Leukocyte Elastase (HLE) inhibition and K562 (leukemia) cell viability.

Table 1: Quantitative SAR Data for Halogenated Benzoxazin-4-ones
Compound IDCore Substitution2-Aryl SubstitutionHLE IC₅₀ (µM)K562 Cell Viability (%)LogP (Calculated)
1a (Control)NonePhenyl12.40 ± 1.185.2 ± 3.42.85
1b 7-NitroPhenyl8.20 ± 0.862.1 ± 2.92.91
1c 7-Nitro4-Chlorophenyl3.15 ± 0.441.5 ± 2.13.52
1d 7-Nitro4-Bromophenyl1.80 ± 0.228.3 ± 1.83.78
1e 6-Chloro2-Bromophenyl0.95 ± 0.1 15.4 ± 1.2 4.10

Analytical Insight: The data clearly illustrates a causal relationship between halogenation and biological efficacy. The transition from a non-halogenated phenyl ring (Compound 1b) to a 4-bromophenyl ring (Compound 1d) results in a nearly 5-fold increase in HLE inhibition. This occurs because the heavy halogen atom not only increases the electrophilicity of the core (facilitating the acyl-enzyme intermediate formation) but also engages in highly specific halogen bonding (a non-covalent interaction involving the halogen's σ-hole) with backbone carbonyls in the protease's S1 specificity pocket. Furthermore, the corresponding increase in lipophilicity (LogP from 2.91 to 3.78) enhances cellular permeability, directly correlating with the marked reduction in K562 cell viability.

Conclusion

The discovery and preliminary investigation of halogenated benzo[d][1,3]oxazin-4-ones represent a highly fertile ground for modern drug design. By combining robust, one-pot cyclocondensation techniques with elegant late-stage palladium-catalyzed C-H functionalization, researchers can rapidly generate diverse libraries of these privileged scaffolds. As demonstrated by the SAR profiling, strategic halogenation is not merely a structural tweak; it is a fundamental driver of target affinity, mechanism-based enzymatic trapping, and cellular permeability.

References

  • Moussa, Z., Ramanathan, M., Al-Masri, H. T., & Ahmed, S. A. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." Molecules, 2024. URL:[Link]

  • Bunce, R. A., et al. "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules, 2018. URL:[Link]

  • Bari, A., et al. "Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents." Heliyon, 2020. URL:[Link]

Protocols & Analytical Methods

Method

applications of 6-Iodo-benzo[d][1,3]oxazin-4-one in medicinal chemistry and drug discovery

An In-Depth Guide to the Applications of 6-Iodo-benzo[d][1][2]oxazin-4-one in Medicinal Chemistry and Drug Discovery Introduction: The Strategic Importance of the 6-Iodo-benzo[d][1][2]oxazin-4-one Scaffold In the landsca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Applications of 6-Iodo-benzo[d][1][2]oxazin-4-one in Medicinal Chemistry and Drug Discovery

Introduction: The Strategic Importance of the 6-Iodo-benzo[d][1][2]oxazin-4-one Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that serve as versatile starting points for drug discovery is of paramount importance. The 4H-benzo[d][1][2]oxazin-4-one framework is a privileged heterocyclic system, recognized for its inherent biological activities and its utility as a reactive intermediate.[3][4] The introduction of an iodine atom at the 6-position significantly enhances the synthetic utility of this scaffold, providing a reactive handle for a variety of cross-coupling reactions. This strategic placement of iodine transforms the otherwise simple benzoxazinone into a powerful building block for creating diverse libraries of compounds with a wide range of therapeutic applications.

This guide provides a detailed exploration of the applications of 6-Iodo-benzo[d][1][2]oxazin-4-one in medicinal chemistry, with a focus on its role in the synthesis of anticancer and antimicrobial agents. We will delve into detailed synthetic protocols, discuss the rationale behind experimental choices, and explore the mechanisms of action of the resulting compounds.

PART 1: Synthesis of the Core Scaffold: 6-Iodo-benzo[d][1][2]oxazin-4-one

The synthesis of 6-Iodo-benzo[d][1][2]oxazin-4-one is a straightforward and efficient process, typically starting from the commercially available 5-iodoanthranilic acid. The cyclization is achieved through acylation followed by dehydration, a common strategy for the formation of benzoxazinones.[5]

Protocol 1: Synthesis of 6-Iodo-2-methyl-4H-benzo[d][1][2]oxazin-4-one

This protocol describes the synthesis of the 2-methyl substituted analog, a common starting material for further derivatization.

Materials:

  • 5-Iodoanthranilic acid

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 5-iodoanthranilic acid (1 equivalent) and acetic anhydride (3-5 equivalents) is heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • The reaction is typically complete within 2-3 hours.

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

  • The resulting solid is triturated with cold water, filtered, and washed with water to remove any remaining acetic acid.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure 6-iodo-2-methyl-4H-benzo[d][1][2]oxazin-4-one.

Expert Insight: The use of a slight excess of acetic anhydride ensures the complete consumption of the starting anthranilic acid. The reflux condition provides the necessary energy for both the acylation of the amino group and the subsequent intramolecular cyclization to form the benzoxazinone ring.

PARP_Inhibition DNA_SSB DNA Single-Strand Break PARP PARP Enzyme DNA_SSB->PARP BER Base Excision Repair PARP->BER Repair Unrepaired_SSB Unrepaired SSB PARP->Unrepaired_SSB BER->DNA_SSB Repair PARPi PARP Inhibitor (e.g., Quinazolinone-based) PARPi->PARP Inhibits Replication DNA Replication Unrepaired_SSB->Replication DNA_DSB DNA Double-Strand Break Replication->DNA_DSB HR_Proficient HR Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DNA_DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival NHEJ Error-Prone NHEJ HR_Deficient->NHEJ Genomic_Instability Genomic Instability NHEJ->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis

Sources

Application

Application Notes and Protocols: 6-Iodo-benzo[d]oxazin-4-one as a Versatile Precursor for the Synthesis of Functionalized Quinazolinones

Application Notes and Protocols: 6-Iodo-benzo[d][1][2]oxazin-4-one as a Versatile Precursor for the Synthesis of Functionalized Quinazolinones For Researchers, Scientists, and Drug Development Professionals This technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 6-Iodo-benzo[d][1][2]oxazin-4-one as a Versatile Precursor for the Synthesis of Functionalized Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of 6-iodo-benzo[d][1][2]oxazin-4-one as a pivotal precursor for the creation of a diverse library of functionalized quinazolinones. We will delve into the synthetic rationale, provide detailed step-by-step protocols, and explore the mechanistic underpinnings of the key transformations. The focus will be on the strategic use of palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira couplings, to introduce aryl and alkynyl moieties at the 6-position of the quinazolinone scaffold.

Introduction: The Strategic Importance of Functionalized Quinazolinones

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The ability to strategically introduce diverse functional groups onto the quinazolinone ring system is paramount for modulating pharmacological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR). The 6-iodo-benzo[d][1][2]oxazin-4-one serves as an excellent starting material in this endeavor, offering a reactive handle for carbon-carbon bond formation.

Synthetic Strategy: From Benzoxazinone to Functionalized Quinazolinone

The overall synthetic approach involves a two-stage process. First, the 6-iodo-benzo[d][1][2]oxazin-4-one precursor is synthesized and then converted to a stable 6-iodo-quinazolinone intermediate. This intermediate then serves as the substrate for subsequent palladium-catalyzed functionalization. This strategy is often preferred due to the generally greater stability and ease of handling of the quinazolinone ring system compared to the benzoxazinone.

graph "Synthetic_Strategy" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

A [label="5-Iodoanthranilic Acid"]; B [label="6-Iodo-2-substituted-\nbenzo[d][1,3]oxazin-4-one"]; C [label="6-Iodo-2,3-disubstituted-\nquinazolin-4(3H)-one"]; D [label="6-Aryl-2,3-disubstituted-\nquinazolin-4(3H)-one"]; E [label="6-Alkynyl-2,3-disubstituted-\nquinazolin-4(3H)-one"];

A -> B [label="Acylation/\nCyclization"]; B -> C [label="Amination/\nCyclization"]; C -> D [label="Suzuki Coupling"]; C -> E [label="Sonogashira Coupling"]; }

Figure 3: Experimental workflow for the Sonogashira coupling reaction.

Protocol 3: Sonogashira Coupling of a 6-Iodo-quinazolinone with a Terminal Alkyne

This is a general protocol adapted from established procedures for the Sonogashira coupling of aryl iodides.

Materials:

  • 6-Iodo-quinazolinone derivative (1 equivalent)

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol) (1.2-2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • N,N-Dimethylformamide (DMF) or another suitable solvent

  • Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the 6-iodo-quinazolinone derivative (1 equivalent), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Add the solvent (e.g., DMF) and the amine base (e.g., triethylamine, 2-3 equivalents).

  • Stir the mixture at room temperature for a few minutes to ensure dissolution and complex formation.

  • Add the terminal alkyne (1.2-2.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperatureTypical Reaction Time
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRoom Temp - 50°C4-24 h
Pd(PPh₃)₄ / CuICs₂CO₃DMFRoom Temp12-24 h

Conclusion

6-Iodo-benzo[d]o[1][2]xazin-4-one is a highly valuable and versatile precursor for the synthesis of a wide range of functionalized quinazolinones. The protocols outlined in this guide provide a robust framework for the preparation of 6-iodo-quinazolinone intermediates and their subsequent diversification through Suzuki-Miyaura and Sonogashira cross-coupling reactions. The ability to introduce a variety of aryl and alkynyl substituents at the 6-position of the quinazolinone scaffold offers significant opportunities for the development of novel therapeutic agents and the exploration of new chemical space in drug discovery.

References

  • Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Oriental Journal of Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. CORE. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. Available at: [Link]

  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. Available at: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. CORE. Available at: [Link]

  • Palladium‐Catalyzed Olefination of 4H‐Benzo[d]o[1][2]xazin‐4‐one Derivatives with Activated Alkenes via Preferential Cyclic Imine‐N‐Directed Aryl C‐H Activation. ResearchGate. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d]o[1][2]xazines by intramolecular Hiyama coupling. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC. Available at: [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. PMC. Available at: [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Available at: [Link]

  • (PDF) Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. IISTE. Available at: [Link]

  • Recent Advances in Palladium‐Catalyzed [4 + n] Cycloaddition of Lactones, Benzoxazinanones. SpringerLink. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. Available at: [Link]

  • SYNTHESIS OF 6-SUBSTITUTED QUINAZOLINE-4-THIONES BY THE SUZUKI MIYAURA METHOD. ResearchGate. Available at: [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. PMC. Available at: [Link]

  • Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 6-Iodo-benzo[d][1,3]oxazin-4-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Overview and Mechanistic Insights 6-Iodo-benzo[d][1,3]oxazin-4-one is a highly rigid, planar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Overview and Mechanistic Insights

6-Iodo-benzo[d][1,3]oxazin-4-one is a highly rigid, planar heterocyclic intermediate frequently utilized in the synthesis of functionalized quinazolinones and other bioactive scaffolds[1]. A pervasive challenge during its handling is its recalcitrant solubility in standard organic solvents. This guide provides mechanistic insights and self-validating protocols to overcome these solubility barriers without compromising the structural integrity of the oxazinone ring.

FAQ: The "Why" Behind the Solubility Issue

Q: Why is 6-Iodo-benzo[d][1,3]oxazin-4-one virtually insoluble in common solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and hexanes? A: The poor solubility is a thermodynamic consequence of its high crystal lattice energy. The fused benzo[d][1,3]oxazin-4-one core is strictly planar, promoting extensive π−π stacking. Furthermore, the iodine atom at the 6-position is highly polarizable and participates in strong intermolecular halogen bonding (specifically I⋯O interactions with the carbonyl oxygen of adjacent molecules). Non-polar and weakly polar solvents lack the dielectric capacity and hydrogen-bond accepting ability required to disrupt these robust intermolecular forces.

Q: Which solvent systems are thermodynamically favored for this scaffold? A: Solubilization requires polar aprotic solvents with high dielectric constants ( ϵ>30 ) and strong dipole moments. Solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) act as strong hydrogen-bond/halogen-bond acceptors, effectively solvating the iodine atom and disrupting the crystal lattice.

Quantitative Solvent Profiling

To assist in solvent selection, the following table summarizes the physicochemical properties of common solvents against the empirical solubility limits of 6-Iodo-benzo[d][1,3]oxazin-4-one.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Estimated Solubility at 25°C (mg/mL)Application Suitability
Hexanes 1.80.0< 0.1Anti-solvent for precipitation
Dichloromethane (DCM) 9.11.60.5 - 2.0Poor; avoid for stock solutions
Ethyl Acetate (EtOAc) 6.01.780.5 - 1.5Poor; useful for extractions only
Dimethylformamide (DMF) 36.73.8215 - 30Good; requires inert atmosphere
N-Methyl-2-pyrrolidone (NMP) 32.24.0925 - 50Excellent; best for high-temp reactions
Dimethyl Sulfoxide (DMSO) 46.73.9630 - 60Excellent; ideal for NMR/assays

Troubleshooting Workflows

When standard dissolution fails, empirical adjustments must be made carefully to avoid degrading the compound. Follow the decision tree below to navigate solubility challenges.

G Start Compound Insoluble in DCM/EtOAc Step1 Switch to Polar Aprotic (DMF, DMSO, NMP) Start->Step1 Check1 Soluble at RT? Step1->Check1 Heat Heat to 60-80°C (Strictly Anhydrous) Check1->Heat No Success Proceed with Reaction Check1->Success Yes Check2 Stable & Soluble? Heat->Check2 Check2->Success Yes Alt1 Use Deep Eutectic Solvents (e.g., ChCl:Malonic Acid) Check2->Alt1 Degrades Alt2 Host-Guest Complexation (β-Cyclodextrin) Check2->Alt2 Still Insoluble Alt1->Success Alt2->Success

Decision tree for solubilizing 6-Iodo-benzo[d][1,3]oxazin-4-one in organic synthesis.

FAQ: Stability and Degradation

Q: My reaction requires elevated temperatures to maintain solubility, but I am observing the formation of side products. What is happening? A: You are likely observing hydrolytic ring-opening. The 4H-3,1-benzoxazin-4-one ring functions chemically as a cyclic mixed anhydride/ester . It is highly electrophilic at the C4 carbonyl. When heated in the presence of trace moisture or adventitious nucleophiles, the ring rapidly opens to form 2-amino-5-iodobenzoic acid derivatives .

G A 6-Iodo-benzo[d][1,3]oxazin-4-one (Intact Ring) B Trace H2O / Nucleophile + Heat (>80°C) A->B C Nucleophilic Attack at C4 Carbonyl B->C D Ring Opening (2-Amino-5-iodobenzoic acid derivative) C->D Hydrolysis

Hydrolytic ring-opening degradation pathway of benzoxazinones under thermal stress.

Q: Are there alternative solubilization strategies if polar aprotic solvents are incompatible with my downstream chemistry? A: Yes. Two advanced strategies are highly effective for this specific scaffold:

  • Deep Eutectic Solvents (DES): Mixtures such as choline chloride and malonic acid (1:1) have been proven to efficiently solvate quinazolinone precursors while acting as environmentally benign reaction media .

  • Host-Guest Complexation: Encapsulating the benzoxazinone core within the hydrophobic cavity of β -cyclodextrin significantly enhances its apparent solubility in aqueous/biphasic systems. The "kneading method" provides the highest inclusion efficiency .

Validated Experimental Protocols

Protocol A: Anhydrous High-Temperature Solubilization in NMP

Use this protocol when performing nucleophilic substitutions or cyclizations that require a homogeneous organic phase.

  • Solvent Preparation: Dry N-Methyl-2-pyrrolidone (NMP) over activated 3Å molecular sieves for 48 hours.

    • Self-Validation: Confirm moisture content is <50 ppm via Karl Fischer titration before proceeding.

  • Inert Atmosphere Setup: Purge a Schlenk flask or sealed reaction vial with Argon for 15 minutes to displace atmospheric moisture.

  • Solute Addition: Add 6-Iodo-benzo[d][1,3]oxazin-4-one (1.0 eq) to the flask.

  • Solvent Addition & Heating: Add the dried NMP (minimum 5 mL per gram of solute). Heat the mixture to 65°C using a thermostated oil bath while stirring at 600 rpm.

  • Validation: Inspect the solution against a dark background. A clear, pale-yellow solution indicates complete dissolution. Proceed immediately with the addition of your reagents.

Protocol B: Host-Guest Complexation with β -Cyclodextrin (Kneading Method)

Use this protocol to improve aqueous/polar solubility for biological testing or specific aqueous-organic biphasic reactions[2].

  • Molar Ratio Calculation: Weigh 6-Iodo-benzo[d][1,3]oxazin-4-one and β -cyclodextrin in a strict 1:1 molar ratio.

  • Slurry Formation: Transfer the β -cyclodextrin to a glass mortar. Add a small volume of ethanol:water (1:1 v/v) to form a homogeneous, thick paste.

  • Kneading: Gradually add the 6-Iodo-benzo[d][1,3]oxazin-4-one powder to the paste. Knead continuously and vigorously for 45 minutes. Add dropwise amounts of the solvent mixture if the paste begins to dry out.

  • Drying: Transfer the resulting complex to a watch glass and dry in a vacuum oven at 50°C for 12 hours.

  • Validation: Confirm inclusion complex formation via FT-IR. Look for the characteristic shift of the out-of-plane deformation band of the aromatic ring (typically around 755-770 cm⁻¹), which indicates the molecule is fully encaged inside the β -cyclodextrin cavity.

References

  • Tiwary, B. K., et al. "Preparation and spectroscopic characterization of inclusion complex of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and β-cyclodextrin." International Journal of Pharmacy and Pharmaceutical Sciences, 2014.[Link]

  • Pajouhesh, H., et al. "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules, 2019.[Link]

  • Gazivoda Kraljević, T., et al. "Application of deep eutectic solvents in synthesis of different heterocyclic compounds." University of Zagreb, 2020.[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature and Catalyst Loading for 6-Iodo-benzo[d]oxazin-4-one Functionalization

Technical Support Center: Optimizing Temperature and Catalyst Loading for 6-Iodo-benzo[d][1][2]oxazin-4-one Functionalization Welcome to the technical support center for the functionalization of 6-Iodo-benzo[d][1][2]oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Temperature and Catalyst Loading for 6-Iodo-benzo[d][1][2]oxazin-4-one Functionalization

Welcome to the technical support center for the functionalization of 6-Iodo-benzo[d][1][2]oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing critical reaction parameters. As Senior Application Scientists, we have synthesized the information in this guide to be technically accurate and grounded in field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the functionalization of 6-Iodo-benzo[d][1][2]oxazin-4-one.

Q1: What is a good starting point for catalyst loading in a cross-coupling reaction with 6-Iodo-benzo[d][1][2]oxazin-4-one?

A typical starting point for palladium catalyst loading is between 1-2 mol%.[2] For highly efficient catalytic systems, this can often be reduced to 0.1-0.5 mol% during optimization.[2] If the reaction is sluggish, increasing the catalyst loading to 5 mol% can be a good starting point for troubleshooting.[3][4]

Q2: What is the optimal temperature range for functionalizing 6-Iodo-benzo[d][1][2]oxazin-4-one?

The optimal temperature depends on the specific cross-coupling reaction. For Suzuki and Buchwald-Hartwig reactions, a starting temperature of 80-100 °C is common.[2] Sonogashira couplings with aryl iodides can often be run at lower temperatures, sometimes even at room temperature, though 50-90 °C is a good starting range for optimization.[5][6][7][8] Heck reactions typically require higher temperatures, often in the range of 80-120 °C.[1] It's crucial to find a balance, as high temperatures can lead to catalyst decomposition.[2][3]

Q3: My reaction mixture is turning black. What does this indicate and how can I prevent it?

A black precipitate is a strong indication of catalyst decomposition into palladium black, which is an inactive form of palladium.[3] This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.[1][2][3] To prevent this, ensure your reaction is thoroughly degassed, consider lowering the reaction temperature, and screen different ligands to find one that better stabilizes the palladium catalyst.[1][3]

Q4: Do I need to protect the benzoxazinone ring during the reaction?

Generally, the benzoxazinone ring is stable under typical palladium-catalyzed cross-coupling conditions. However, strong bases or highly nucleophilic conditions could potentially lead to ring-opening. It is always advisable to perform a small-scale test reaction and analyze the product mixture for any unwanted side products.

Q5: Which palladium source should I use, Pd(0) or Pd(II)?

While the active catalyst is a Pd(0) species, it is often more convenient and practical to use air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂.[9] These are then reduced in situ to the active Pd(0) catalyst. Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ is also an option, but they can be more sensitive to air and moisture.[2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the functionalization of 6-Iodo-benzo[d][1][2]oxazin-4-one.

Issue 1: Low or No Product Yield

A low or non-existent yield is a common problem that can be addressed by systematically evaluating the reaction components and conditions.

Potential Cause Recommended Action Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure the catalyst is fully dissolved before adding other reagents.Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time.[2]
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos). Increase the reaction temperature in increments of 10-20 °C.The C-I bond is generally reactive, but a sufficiently electron-rich catalyst is needed for efficient oxidative addition.[2][3]
Inappropriate Base Screen different bases. For Suzuki reactions, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like LHMDS or NaOtBu is often required.The choice of base is critical and can significantly impact the reaction outcome.[3]
Poor Reagent Quality Ensure all reagents, including the coupling partner and solvents, are pure and anhydrous. Degas all solvents thoroughly.Impurities can poison the catalyst, and oxygen can deactivate the active Pd(0) species.[1][3]
Issue 2: Significant Side Product Formation

The formation of side products can reduce the yield of the desired functionalized product.

Side Product Potential Cause Recommended Action
Homocoupling of the Coupling Partner Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2]
Dehalogenation (Hydrodeiodination) Presence of a hydride source (e.g., from solvent, base, or impurities).Use anhydrous and thoroughly degassed solvents. Ensure the purity of the base and other reagents.[2]
Protodeboronation (in Suzuki reactions) The boronic acid is unstable under the reaction conditions.Use the corresponding boronic ester, which can be more stable.[3]

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with 6-Iodo-benzo[d][1][2]oxazin-4-one. These should be considered as starting points and may require optimization.

General Experimental Workflow

G A Reagent Preparation: - 6-Iodo-benzo[d][1,3]oxazin-4-one - Coupling Partner - Base B Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x) A->B C Solvent & Catalyst Addition: - Degassed Solvent - Palladium Precursor - Ligand B->C D Reaction: - Heat to desired temperature - Stir vigorously C->D E Monitoring: - TLC or LC-MS D->E F Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine E->F G Purification: - Column chromatography F->G

Caption: A generalized experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction couples 6-Iodo-benzo[d][1][2]oxazin-4-one with an organoboron reagent.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add 6-Iodo-benzo[d][1][2]oxazin-4-one (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[2]

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between 6-Iodo-benzo[d][1][2]oxazin-4-one and an amine.

Step-by-Step Protocol:

  • In an oven-dried Schlenk tube, combine 6-Iodo-benzo[d][1][2]oxazin-4-one (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Optimization Strategy

A systematic approach is crucial for optimizing the reaction conditions. The following decision tree can guide your optimization efforts.

G Start Start with Standard Conditions: - 1-2 mol% Pd catalyst - 80-100 °C LowYield Low Yield? Start->LowYield Troubleshoot Troubleshoot: - Check reagent purity - Ensure inert atmosphere - Screen ligands and bases LowYield->Troubleshoot Yes OptimizeCat Optimize Catalyst Loading: - Increase to 5 mol% if sluggish - Decrease to <1 mol% if efficient LowYield->OptimizeCat No OptimizeTemp Optimize Temperature: - Increase in 10-20 °C increments - Decrease if decomposition is observed Troubleshoot->OptimizeTemp OptimizeTemp->OptimizeCat HighYield High Yield! OptimizeCat->HighYield

Caption: A decision tree for optimizing cross-coupling reactions.

References

  • Benchchem.
  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Wikipedia. Sonogashira coupling.
  • The Royal Society of Chemistry.
  • Cross-Coupling Reactions Guide.
  • Benchchem. Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole.
  • ResearchGate. CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium | Request PDF.
  • PMC. Interrogating the Mechanistic Features of Ni(I)
  • PMC. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex.
  • PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. Oxidative addition of aryl iodides by electron transfer or halogen...
  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
  • Wikipedia.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling...
  • University of Seoul.
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • ACS Publications. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
  • Organic Chemistry Frontiers (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis and Degradation of 6-Iodo-benzo[d][1,3]oxazin-4-one

Welcome to the Technical Support Center for 6-Iodo-benzo[d][1,3]oxazin-4-one . As a highly reactive heterocyclic electrophile, this compound is frequently utilized as an acyl-enzyme inhibitor (e.g., for serine proteases...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Iodo-benzo[d][1,3]oxazin-4-one . As a highly reactive heterocyclic electrophile, this compound is frequently utilized as an acyl-enzyme inhibitor (e.g., for serine proteases like human leukocyte elastase) or as a critical synthetic intermediate. However, its extreme susceptibility to hydrolytic ring-opening poses significant challenges during storage and in vitro assays.

This guide provides researchers, scientists, and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to maintain compound integrity.

Part 1: Mechanistic FAQ – Understanding the Degradation

Q: Why is 6-Iodo-benzo[d][1,3]oxazin-4-one so prone to hydrolysis compared to standard esters or amides? A: The instability of the 4H-3,1-benzoxazin-4-one ring system stems from its unique electronic structure. Unlike typical esters, benzoxazinones are highly activated due to the absence of ester-like resonance stabilization [4]. The lone pair on the ring oxygen is delocalized into the adjacent aromatic system rather than the carbonyl group, making the C-4 carbonyl carbon exceptionally electrophilic. Furthermore, the electron-withdrawing 6-iodo substituent increases this electrophilicity, making the ring highly susceptible to nucleophilic attack by water or protic solvents [1].

Q: What are the specific degradation products, and how do they form? A: When exposed to moisture, the nucleophilic oxygen of water attacks the C-4 carbonyl, forming a tetrahedral intermediate. Subsequent C-O bond cleavage (ring opening) irreversibly yields the corresponding N-acyl-2-amino-5-iodobenzoic acid (an anthranilic acid derivative) [3]. This degradation product is biologically inactive against targets requiring the intact oxazinone pharmacophore.

Q: How does pH influence the degradation rate? A: Stability is highly pH-dependent. Under alkaline conditions, hydroxide ions rapidly attack the C-4 position, causing near-instantaneous ring opening[3]. Conversely, acid-catalyzed hydrolysis proceeds through a pre-equilibrium protonation mechanism, where the N-1 nitrogen is protonated, further activating the ring toward water attack [2]. Therefore, the compound exhibits maximum stability in strictly anhydrous, aprotic environments, or at slightly acidic to neutral pH when aqueous exposure is unavoidable [1].

Part 2: Troubleshooting Guide – Storage & Handling

Q: I stored my compound in DMSO at -20°C, but it degraded within weeks. What went wrong? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time you open the vial, atmospheric moisture condenses into the solvent. Over time, this accumulated water hydrolyzes the benzoxazinone ring during freeze-thaw cycles. Solution: Never store this compound in a single bulk solution. Instead, dissolve it in strictly anhydrous, amine-free aprotic solvents (e.g., anhydrous acetonitrile, dichloromethane, or dry DMSO stored over molecular sieves) [1]. Immediately aliquot into single-use vials, purge with Argon, and store at -80°C.

Q: Can I use methanol or ethanol to prepare my stock solutions? A: No. Alcohols are protic solvents and act as nucleophiles. They will undergo rapid alcoholysis with the benzoxazinone ring, forming the corresponding methyl or ethyl ester of the anthranilic acid derivative. Always use aprotic solvents [1].

Q: My compound is turning yellow/brown during solid storage. Is this hydrolysis? A: While hydrolysis produces white/colorless anthranilic acids, a color change to yellow or brown indicates photolytic degradation or oxidation of the 6-iodo substituent, leading to the release of free iodine. Solution: Store the solid compound in opaque or amber glass vials to protect it from UV/visible light.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected stability of the benzoxazin-4-one ring system under various conditions.

Condition / SolventpHTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous AcetonitrileN/A-20°C> 12 MonthsNone (Stable)
Hygroscopic DMSO (Exposed)N/A25°C< 7 DaysMoisture-driven Hydrolysis
Aqueous Buffer11.225°C< 5 MinutesRapid Alkaline Hydrolysis [3]
Aqueous Buffer7.437°C2 - 8 HoursNeutral Hydrolysis
Aqueous Buffer4.025°C12 - 24 HoursAcid-Catalyzed Hydrolysis [2]

Part 4: Step-by-Step Methodologies

Protocol 1: Self-Validating Anhydrous Aliquoting & Storage Workflow

Causality: Minimizing freeze-thaw cycles and eliminating ambient moisture are the only ways to prevent the irreversible C-O bond cleavage of the oxazinone ring.

  • Preparation: Bake all glassware (vials, spatulas) at 120°C for 2 hours to remove surface moisture. Cool in a desiccator.

  • Solvent Validation (The Self-Validating Step): Before dissolving the bulk powder, perform a Karl Fischer titration on your chosen aprotic solvent (e.g., DMSO or Acetonitrile). Ensure water content is strictly < 50 ppm.

  • Dissolution: Inside a glove box purged with dry Argon, dissolve the 6-Iodo-benzo[d][1,3]oxazin-4-one powder to the desired stock concentration (e.g., 10 mM).

  • Aliquoting: Dispense 10-50 µL aliquots into amber, low-bind microcentrifuge tubes or glass ampoules.

  • Inert Atmosphere Sealing: Blanket the headspace of each vial with Argon gas before capping tightly.

  • Storage: Place the aliquots in a secondary container filled with indicating silica gel desiccant. Store at -80°C.

  • Quality Control: Thaw one aliquot at T=24h and run an LC-MS analysis. The absence of the M+18 peak (hydrated ring-opened product) validates the integrity of your anhydrous workflow.

Protocol 2: Forced Degradation Study for Assay Optimization

Causality: Before running biological assays, you must know how long your compound survives in the assay buffer to avoid false negatives caused by testing an inactive degradant[1].

  • Stock Preparation: Prepare a 1 mg/mL stock solution in anhydrous acetonitrile [1].

  • Stress Conditions:

    • Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M NaOH. Incubate at room temperature [1].

    • Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl [1].

    • Assay Buffer: Mix 100 µL of stock with 900 µL of your specific biological assay buffer (e.g., PBS, pH 7.4).

  • Sampling: Extract 50 µL aliquots at T=0, 10 min, 30 min, 1 hr, 2 hr, and 4 hr.

  • Quenching: Immediately quench the basic/acidic samples by neutralizing them to pH 6.0 (where the ring is most stable) and flash-freezing in liquid nitrogen.

  • Analysis: Analyze via HPLC-UV (monitoring the disappearance of the intact benzoxazinone chromophore at ~330-346 nm) [3]. Calculate the degradation rate constant to determine the maximum viable assay window.

Part 5: Visualizations

DegradationPathway A 6-Iodo-benzo[d][1,3]oxazin-4-one (Intact Ring) B Nucleophilic Attack at C-4 (H2O / OH-) A->B Moisture/High pH C Tetrahedral Intermediate B->C D Ring Opening (C-O Bond Cleavage) C->D E N-Acyl-2-amino-5-iodobenzoic Acid (Inactive Degradant) D->E Irreversible

Hydrolytic degradation pathway of 6-Iodo-benzo[d][1,3]oxazin-4-one via nucleophilic attack.

StorageWorkflow S1 Synthesize/Receive Compound S2 Lyophilize to Remove Moisture S1->S2 S3 Aliquoting in Glove Box (Ar/N2) S2->S3 S4 Seal in Amber Vials S3->S4 S5 Store at -80°C with Desiccant S4->S5

Step-by-step anhydrous handling and storage workflow for benzoxazinone derivatives.

References

  • Title: Stepwise proton transfer in the acid-catalysed hydrolysis of 3,1-benzoxazin-4-ones: electrostatic or hydrogen-bond stabilisation of the conjugate acid Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: 2-(Diethylamino)thieno[1,3]oxazin-4-ones as Stable Inhibitors of Human Leukocyte Elastase Source: ACS Publications URL: [Link]

  • Title: Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones Source: ResearchGate URL: [Link]

Optimization

best recrystallization solvents for purifying crude 6-Iodo-benzo[d][1,3]oxazin-4-one

Technical Support Center: 6-Iodo-benzo[d][1][2]oxazin-4-one Purification This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of cru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Iodo-benzo[d][1][2]oxazin-4-one Purification

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 6-Iodo-benzo[d][1][2]oxazin-4-one via recrystallization. The methodologies and troubleshooting advice are grounded in established chemical principles and specific literature precedents for this class of compounds.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses the most common initial questions encountered when developing a purification strategy for 6-Iodo-benzo[d][1][2]oxazin-4-one.

Question 1: What is the primary objective of recrystallizing crude 6-Iodo-benzo[d][1][2]oxazin-4-one?

The fundamental goal of recrystallization is to purify the solid-state compound. The process involves dissolving the crude material in a hot solvent and allowing it to cool, whereupon the desired compound selectively crystallizes, leaving impurities behind in the solution (the "mother liquor").[3][4][5] This technique is highly effective for removing byproducts from synthesis, unreacted starting materials, and other contaminants.

Question 2: What structural features of 6-Iodo-benzo[d][1][2]oxazin-4-one influence solvent choice?

Understanding the molecule's structure is critical for predicting its solubility. Key features include:

  • Benzoxazinone Core: A fused aromatic and heterocyclic ring system that is largely rigid and planar. It contains polar functionalities (a lactone, which is a cyclic ester, and an imine-like C=N bond), contributing to moderate polarity.

  • Iodo Group (-I): The iodine atom at the 6-position is large, electron-rich, and significantly increases the molecule's molecular weight and van der Waals surface area. It reduces the overall polarity of the molecule, decreasing its affinity for highly polar solvents (like water) and increasing its affinity for less polar or aromatic solvents.

The ideal solvent will fully dissolve the compound at its boiling point but exhibit poor solubility at lower temperatures (e.g., room temperature or 0°C) to maximize crystal recovery.[4][6]

Question 3: Which single solvents are the best candidates for initial screening?

Based on literature reports for analogous compounds and the structural analysis above, the following solvents are recommended for initial small-scale screening tests.

SolventRationale & Key Considerations
Ethanol A publication detailing the synthesis of the closely related 6-iodo-2-methyl-benzo[1][2]oxazin-4-one explicitly used ethanol for recrystallization. It is a moderately polar protic solvent that is effective for many aromatic compounds.
Toluene As an aromatic solvent, toluene effectively dissolves other aromatic compounds through π-stacking interactions. Its use is supported by the successful recrystallization of a quinazolinone derivative (formed from the iodo-benzoxazinone) from benzene, a similar aromatic solvent.[7] Toluene is a safer alternative to benzene.
Ethyl Acetate A solvent of intermediate polarity that is an excellent choice for a wide range of organic compounds. It is less polar than ethanol but more polar than toluene.
Acetone or Acetonitrile These polar aprotic solvents have been successfully employed for recrystallizing other halogenated benzoxazole derivatives and represent good candidates.

Question 4: When is a two-solvent recrystallization system necessary?

A two-solvent (or mixed-solvent) system is the preferred method when no single solvent provides the desired sharp solubility differential between hot and cold conditions.[8] You should consider this approach if you find that:

  • A solvent that dissolves the compound when hot also keeps too much of it dissolved when cold, leading to poor yield.

  • A solvent that gives good recovery (poor solubility when cold) fails to dissolve the compound adequately even at its boiling point.

Question 5: What are promising two-solvent pairs for this compound?

The principle is to use a "solvent" in which the compound is soluble and a "co-solvent" or "anti-solvent" in which it is insoluble, with the two solvents being fully miscible.[6][8]

  • Ethanol / Water: Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until persistent cloudiness appears.

  • Toluene / Hexane (or Heptane): Dissolve in a minimum of hot toluene, then add warm hexane dropwise. This is an excellent choice for purifying aromatic compounds from more nonpolar impurities.

  • Acetone / Water: Similar to the ethanol/water system, this pair is effective for moderately polar compounds.[6]

  • Ethyl Acetate / Hexane (or Heptane): A widely used combination that offers a significant polarity gradient.

Part 2: Experimental Protocols & Troubleshooting Guide

This section provides actionable workflows and solutions to common problems encountered during the purification process.

Recrystallization Decision Workflow

The following diagram outlines the logical flow for developing and executing a successful recrystallization protocol.

G cluster_prep Phase 1: Preparation & Screening cluster_decision Phase 2: Method Selection cluster_execution Phase 3: Execution & Analysis cluster_end Phase 4: Completion A Start with Crude 6-Iodo-benzo[d][1,3]oxazin-4-one B Perform Small-Scale Solvent Screening (Protocol 1) A->B C Ideal Single Solvent Found? B->C D Proceed with Single-Solvent Recrystallization (Protocol 2) C->D  Yes E Proceed with Two-Solvent Recrystallization (Protocol 3) C->E  No F Scale-Up Recrystallization D->F E->F G Collect & Dry Crystals F->G H Analyze Purity (TLC, MP, NMR) G->H I Troubleshooting Required? H->I J Pure Product Obtained I->J No K Consult Troubleshooting Guide (Table 2) I->K Yes K->B Re-evaluate Solvents

Caption: Decision workflow for purifying 6-Iodo-benzo[d][1][2]oxazin-4-one.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of the crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, toluene, ethyl acetate) dropwise at room temperature. Note the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observation: The ideal solvent is one in which the compound was largely insoluble in the cold but fully soluble when hot, and which produces a large quantity of crystalline precipitate upon cooling.

Protocol 2: Single-Solvent Recrystallization (Example using Ethanol)
  • Dissolution: Place the crude 6-Iodo-benzo[d][1][2]oxazin-4-one in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol.

  • Heating: Heat the mixture to a gentle boil on a hot plate while stirring. Gradually add more hot ethanol in small portions until all the solid has just dissolved. Using the minimum amount of solvent is crucial for maximizing yield.[5]

  • Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot gravity filtration. To remove color, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter.[3][6] The filtration apparatus (funnel and receiving flask) should be pre-heated to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4][6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 3: Two-Solvent Recrystallization (Example using Toluene/Hexane)
  • Dissolution: Dissolve the crude material in the minimum amount of boiling toluene (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the toluene solution is still hot, add warm hexane (the "bad" solvent) dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[5]

  • Clarification: Add a few drops of hot toluene to re-dissolve the precipitate and make the solution clear again.

  • Crystallization, Collection, and Drying: Follow steps 4-8 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of toluene/hexane (in the same approximate ratio) for the final wash.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of crystals)The solution is too concentrated, or the solvent's boiling point is higher than the compound's melting point.Add a small amount of additional hot solvent to decrease saturation. If the problem persists, select a different solvent with a lower boiling point.
No Crystals Form Upon Cooling Too much solvent was used; the solution is not saturated. Nucleation is inhibited.1. Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. 2. Add a "seed crystal" from a previous batch. 3. Gently boil off some of the solvent to increase concentration and re-cool.
Very Low or No Recovery of Product Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by boiling off solvent and re-cool to obtain a second crop of crystals. 2. Ensure the solvent and filtration apparatus are properly chilled before washing and collection. 3. Ensure the funnel and receiving flask are sufficiently hot during hot filtration.
Product Purity is Still Low (e.g., off-color, broad melting point)The chosen solvent system co-crystallized the impurity. Cooling was too rapid, trapping impurities in the crystal lattice.1. Re-recrystallize the material using a different solvent system with different polarity characteristics. 2. For colored impurities, use activated charcoal during the recrystallization process.[6] 3. Ensure the cooling process is slow and undisturbed.

References

  • Villagrasa, M., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). 6-Iodo-2-Isopropyl-4 H -3,1-Benzoxazin-4-one as Building Block in Heterocyclic Synthesis. Available at: [Link]

  • Eissa, A. M. F. (n.d.). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. CORE. Available at: [Link]

  • Zacarés, L., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Two Solvent. Available at: [Link]

  • Reddy, T. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities | Request PDF. Available at: [Link]

  • ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available at: [Link]

  • University of California, Irvine. (n.d.). recrystallization, filtration and melting point. Available at: [Link]

  • IISTE. (n.d.). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Available at: [Link]

  • Erbil, G. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. IOSR Journal of Applied Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 6-Iodo- vs. 6-Bromo-benzo[d][1,3]oxazin-4-one in Synthetic Chemistry

Executive Summary For researchers and drug development professionals, benzoxazinones—specifically 6-halo-benzo[d][1,3]oxazin-4-ones—serve as highly versatile scaffolds for the synthesis of biologically active heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, benzoxazinones—specifically 6-halo-benzo[d][1,3]oxazin-4-ones—serve as highly versatile scaffolds for the synthesis of biologically active heterocycles, most notably quinazolinones[1]. When functionalizing the C6 position via transition-metal-catalyzed cross-coupling, the choice of the halogen atom (iodine vs. bromine) fundamentally dictates the reaction kinetics, required conditions, and overall synthetic efficiency.

This guide provides an objective, data-driven comparison of 6-Iodo-benzo[d][1,3]oxazin-4-one and 6-bromo-benzo[d][1,3]oxazin-4-one , detailing the mechanistic causality behind their reactivity differences and providing self-validating protocols for empirical testing.

Mechanistic Causality: The Halogen Effect in Cross-Coupling

The reactivity of halo-aromatics in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) is primarily governed by the carbon-halogen bond dissociation energy (BDE)[2].

  • Bond Strength & Orbital Dynamics: The C–I bond has a BDE of approximately 65 kcal/mol, whereas the C–Br bond is significantly stronger at ~81 kcal/mol[2],[3]. Because iodine has a larger atomic radius, its orbital overlap with the sp² carbon is poorer. Consequently, the σ* orbital (LUMO) of the C–I bond is lower in energy compared to the C–Br bond[3].

  • Oxidative Addition Kinetics: In the catalytic cycle, the oxidative addition of the active Pd(0) species into the C–X bond is typically the rate-determining step. The lower energy gap between the Pd(0) electron-rich center and the C–I σ* orbital facilitates much faster insertion[3].

As a result, 6-Iodo-benzo[d][1,3]oxazin-4-one exhibits markedly superior reactivity, allowing for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance compared to its brominated counterpart[2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + 6-Halo-benzoxazinone PdII_Halide Pd(II) Aryl Halide Complex OxAdd->PdII_Halide C-I inserts faster than C-Br TransMet Transmetalation (+ Boronic Acid) PdII_Halide->TransMet PdII_Aryl Pd(II) Diaryl Complex TransMet->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Cross-Coupled Product RedElim->Product

Palladium-catalyzed cross-coupling cycle highlighting the rate-determining oxidative addition step.

Quantitative Reactivity Comparison

To objectively illustrate the performance gap, the table below summarizes the typical reaction parameters required to achieve >90% conversion in a standard Suzuki-Miyaura cross-coupling utilizing phenylboronic acid[2].

Parameter6-Iodo-benzo[d][1,3]oxazin-4-one6-Bromo-benzo[d][1,3]oxazin-4-one
Typical Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ (1-2 mol%)Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (5 mol%)
Base Requirement Weak bases (e.g., K₂CO₃, NaHCO₃)Stronger bases (e.g., Cs₂CO₃, KOtBu)
Optimal Temperature 25°C – 40°C80°C – 100°C
Reaction Time 1 – 3 hours8 – 16 hours
Chemoselectivity Can be coupled orthogonally to C-BrRequires differentiation from C-Cl
Yield (Standard) > 95%70% – 85%

Experimental Protocols: A Self-Validating Competition Assay

To empirically validate the kinetic superiority of the iodo-variant, researchers should employ a competition experiment . By forcing both electrophiles to compete for a sub-stoichiometric amount of the coupling partner, the resulting product ratio provides an internally controlled, self-validating measure of relative reactivity that eliminates isolation bias.

Step-by-Step Methodology: Intermolecular Competition Suzuki Coupling

1. Reagent Preparation:

  • Weigh 1.0 mmol of 6-Iodo-benzo[d][1,3]oxazin-4-one and 1.0 mmol of 6-bromo-benzo[d][1,3]oxazin-4-one into an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Add 0.5 mmol of phenylboronic acid (the limiting reagent).

  • Add 0.5 mmol of an internal standard (e.g., dodecane or biphenyl) to allow for accurate GC-MS quantification without relying on isolated yields.

2. Catalyst and Base Addition:

  • Add 2.0 mmol of anhydrous K₂CO₃.

  • In a glovebox or under strict argon flow, add 0.02 mmol (2 mol% relative to boronic acid) of Pd(PPh₃)₄.

3. Reaction Initiation:

  • Inject 5 mL of a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

  • Seal the vial and stir the mixture at 40°C.

4. Kinetic Monitoring & Analysis:

  • Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes.

  • Quench each aliquot in 0.5 mL of ethyl acetate, filter through a short pad of Celite to remove palladium and salts, and analyze via GC-MS.

  • Expected Result: The GC-MS chromatogram will show near-exclusive consumption of the 6-iodo starting material to form the coupled product, while the 6-bromo starting material concentration remains virtually unchanged. This definitively proves the kinetic preference for C–I oxidative addition.

Downstream Applications in Drug Development

Both 6-iodo and 6-bromo-benzoxazinones are critical precursors in medicinal chemistry. A primary application is their conversion into 3-aminoquinazolinones via ring-opening and cyclization with hydrazine hydrate[1],[4]. These quinazolinone derivatives are heavily investigated as multi-targeted antiproliferative agents, including EGFR and BRAF inhibitors[1], as well as antimycobacterial compounds[5].

Strategic Note: Performing the cross-coupling on the benzoxazinone before conversion to the quinazolinone is often preferred. Attempting Suzuki coupling directly on a 3-aminoquinazolinone can lead to unwanted ArSₙ2 side reactions where the hydrazine moiety interferes with the halogen[4].

SyntheticWorkflow Start 6-Halo-benzo[d][1,3]oxazin-4-one (Iodo or Bromo) RingOpen Ring Opening & Cyclization (+ Hydrazine/Amine) Start->RingOpen Quinazolinone 6-Halo-quinazolin-4-one Intermediate RingOpen->Quinazolinone Coupling Palladium Cross-Coupling (Suzuki/Heck) Quinazolinone->Coupling Drug Target Active Pharmaceutical (e.g., EGFR/BRAF Inhibitor) Coupling->Drug

Synthetic workflow from 6-halo-benzoxazinones to therapeutic quinazolinone derivatives.

References

  • [1] Design, Synthesis, and Antiproliferative Activity of Quinazolin-4-One/Chalcone Hybrids via the EGFR Inhibition Pathway - ResearchGate. 1

  • [2] A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions - Benchchem. 2

  • [3] C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation - ChemRxiv.3

  • [5] Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity - ACS Infectious Diseases. 5

  • [4] Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity and Pharmacokinetics - Journal of Medicinal Chemistry. 4

Sources

Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of 6-Iodo-benzo[d]oxazin-4-one

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of 6-Iodo-benzo[d][1][2]oxazin-4-one Introduction In the landscape of pharmaceutical development, 6-Iodo-benzo[d][1][2]oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of 6-Iodo-benzo[d][1][2]oxazin-4-one

Introduction

In the landscape of pharmaceutical development, 6-Iodo-benzo[d][1][2]oxazin-4-one represents a class of heterocyclic compounds with significant potential as a building block for novel therapeutic agents.[3][4][5] The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for purity determination is not merely a regulatory requirement but a cornerstone of quality assurance.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide details the validation of a newly developed, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of 6-Iodo-benzo[d][1][2]oxazin-4-one. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7] Our objective is to present a scientifically rigorous protocol and to objectively compare the method's performance against the established ICH acceptance criteria, thereby providing researchers, scientists, and drug development professionals with a comprehensive framework for establishing a validated purity testing method.

Method Development Strategy: A Rationale-Driven Approach

The selection of chromatographic conditions was not arbitrary but a systematic process guided by the physicochemical properties of the analyte and fundamental chromatographic principles.

  • Analyte Properties : 6-Iodo-benzo[d][1][2]oxazin-4-one (MW: 289.03 g/mol ) is a solid, moderately polar molecule containing a chromophore that allows for UV detection.[8] Its structure suggests good solubility in common organic solvents like acetonitrile and methanol.

  • Chromatographic System Selection :

    • Column : A C18 column was selected as the stationary phase. This is the workhorse of reversed-phase chromatography, providing excellent retention and selectivity for a wide range of moderately polar to non-polar compounds.

    • Mobile Phase : A gradient elution using acetonitrile and water was chosen to ensure adequate retention of the main analyte while allowing for the timely elution of any more polar or less polar impurities and degradation products. The addition of 0.1% trifluoroacetic acid (TFA) to the aqueous phase serves a critical function: it protonates residual silanols on the silica-based stationary phase and suppresses the ionization of the analyte, leading to sharper, more symmetrical peaks.[2]

    • Detector : A Photodiode Array (PDA) detector was employed. This not only allows for quantification at an optimal wavelength (selected based on the UV spectrum of the analyte) but is also indispensable for assessing peak purity, a key component of specificity.

Optimized Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 30% B; 2-15 min, 30-80% B; 15-18 min, 80% B; 18-18.1 min, 80-30% B; 18.1-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm
Analyte Conc. 0.5 mg/mL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Workflow

The validation process is a structured sequence of experiments designed to demonstrate that the analytical method is suitable for its intended purpose.[9] Each parameter assesses a different aspect of the method's performance, and together they build a comprehensive picture of its reliability.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting Prep Method Development & Optimization Protocol Validation Protocol Design (ICH Q2(R1)) Prep->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Report Validation Report & Data Comparison Specificity->Report Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Report Sensitivity LOD & LOQ Precision->Sensitivity Precision->Report Robustness Robustness Sensitivity->Robustness Sensitivity->Report Robustness->Report

Caption: HPLC Method Validation Workflow.

Validation Parameter 1: Specificity and Stability-Indicating Properties

Objective: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[10][11][12] For a purity assay, this is arguably the most critical validation parameter. We establish specificity through forced degradation studies, which intentionally stress the drug substance to generate potential degradation products.[13][14][15]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of 6-Iodo-benzo[d][1][2]oxazin-4-one at 1.0 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the target concentration (0.5 mg/mL).

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to the target concentration.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 10% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 8 hours. Dilute to the target concentration.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Prepare a solution at the target concentration.

  • Photolytic Degradation: Expose the drug substance solution (0.5 mg/mL) to UV light (254 nm) and white fluorescent light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector.

Data Analysis and Comparison

The primary goal is to demonstrate that the main analyte peak is well-resolved from any peaks generated during degradation. Peak purity analysis using the PDA detector is performed to confirm that the analyte peak is spectrally homogeneous.

Stress Condition% DegradationObservationsPeak PurityResolution (Rs) from Closest Impurity
Control (Unstressed) 0%Single peak observedPassN/A
Acid (1N HCl, 80°C) ~12%One major degradation peak formedPass> 2.0
Base (1N NaOH, RT) ~25%Two major degradation peaks formedPass> 2.0
Oxidative (10% H₂O₂) ~8%One minor degradation peak formedPass> 2.0
Thermal (105°C) < 2%No significant degradationPassN/A
Photolytic ~5%One minor degradation peak formedPass> 2.0

Validation Parameter 2: Linearity and Range

Objective: Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[16][17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18]

Experimental Protocol
  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the target assay concentration (0.5 mg/mL). For example: 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL.

  • Inject each concentration in triplicate.

Data Analysis and Comparison

Plot the average peak area against the concentration and perform a linear regression analysis.

Concentration (mg/mL)Mean Peak Area (n=3)
0.251,520,500
0.3752,285,100
0.503,048,900
0.6253,805,400
0.754,566,200
ParameterResultICH Acceptance Criterion
Range 0.25 - 0.75 mg/mL80% to 120% of test concentration[7]
Regression Equation y = 6,091,500x - 2,850N/A
Correlation Coefficient (R²) 0.9998≥ 0.999

Validation Parameter 3: Accuracy (Recovery)

Objective: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[19] It is determined by applying the method to samples with known concentrations of the analyte (e.g., a spiked placebo).

Experimental Protocol
  • Prepare samples in triplicate by spiking a placebo matrix (if available, otherwise use diluent) with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration (0.4, 0.5, and 0.6 mg/mL).

  • Analyze these samples and calculate the percentage recovery.

Data Analysis and Comparison
Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL, n=3)Mean % Recovery% RSD
80% 0.400.39899.5%0.45%
100% 0.500.503100.6%0.31%
120% 0.600.59599.2%0.52%
ParameterResultICH Acceptance Criterion
Mean Recovery 99.2% - 100.6%98.0% to 102.0% for assay[17][20]
% RSD ≤ 0.52%≤ 2.0%

Validation Parameter 4: Precision

Objective: Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[21] It is assessed at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.[22]

  • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[7]

Experimental Protocol
  • Repeatability: Prepare and analyze six separate samples of 6-Iodo-benzo[d][1][2]oxazin-4-one at 100% of the target concentration (0.5 mg/mL) on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Data Analysis and Comparison
ParameterAnalyst 1 / Day 1Analyst 2 / Day 2ICH Acceptance Criterion
Number of Replicates 66Minimum of 6[7]
Mean Assay (%) 99.8%100.1%N/A
Standard Deviation 0.450.51N/A
% RSD 0.45%0.51%≤ 2.0%[11][20]

Validation Parameter 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: These parameters establish the sensitivity of the method.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[23]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[23][24]

Calculation Method

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the linearity calibration curve, as recommended by the ICH.[25]

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression line.

    • Where S = the slope of the calibration curve.

Results and Comparison
ParameterResultJustification
Slope (S) 6,091,500From linearity study
Std. Dev. of Intercept (σ) 8,500From linearity study
LOD (Calculated) 0.0046 mg/mL (4.6 µg/mL)Establishes detection limit
LOQ (Calculated) 0.0139 mg/mL (13.9 µg/mL)Establishes quantitation limit

Validation Parameter 6: Robustness

Objective: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[26][27]

Experimental Protocol

A single system suitability solution was analyzed while deliberately varying key method parameters one at a time.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase B Composition: ± 2% absolute (e.g., at a step where it is 50% B, test 48% and 52% B)

Data Analysis and Comparison

The effect on critical system suitability parameters (retention time, peak asymmetry, and resolution) was monitored.

Parameter VariedVariationRetention Time (min)Peak AsymmetryResolution (Rs)
Nominal -10.521.10> 2.0
Flow Rate 0.9 mL/min11.681.12> 2.0
1.1 mL/min9.561.09> 2.0
Temperature 25 °C10.751.11> 2.0
35 °C10.311.09> 2.0

Summary and Interrelationship of Validation Parameters

This table provides a consolidated overview of the method's performance characteristics compared against the pre-defined ICH acceptance criteria.

Validation ParameterResultICH Acceptance CriterionStatus
Specificity Peak Purity Pass, Rs > 2.0No interference at analyte RtPass
Linearity (R²) 0.9998≥ 0.999Pass
Range 0.25 - 0.75 mg/mL80% - 120% of targetPass
Accuracy (% Recovery) 99.2% - 100.6%98.0% - 102.0%Pass
Precision (% RSD) < 0.6%≤ 2.0%Pass
LOD 4.6 µg/mLReportablePass
LOQ 13.9 µg/mLReportable, with acceptable precisionPass
Robustness System suitability metNo significant impact on resultsPass

The validation parameters are interconnected, forming a self-validating system. For instance, the data from the linearity study is fundamental for calculating the LOD and LOQ, while the specificity established through forced degradation gives confidence that the accuracy and precision results are not skewed by co-eluting impurities.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ FinalMethod Validated Method Accuracy->FinalMethod Precision->FinalMethod LOD_LOQ->FinalMethod Robustness Robustness Robustness->FinalMethod

Caption: Interrelationship of HPLC Validation Parameters.

Final Conclusion

The comprehensive validation study confirms that the developed reversed-phase HPLC method is highly suitable for its intended purpose: the routine purity analysis of 6-Iodo-benzo[d][1][2]oxazin-4-one. The method has been demonstrated to be specific, stability-indicating, linear, accurate, precise, sensitive, and robust. All performance characteristics meet or exceed the stringent acceptance criteria outlined in the ICH Q2(R1) guideline. This validated method provides a high degree of confidence in the quality of analytical data and can be reliably implemented in a quality control environment to support drug development and manufacturing.

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  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • 6-Iodo-2-Isopropyl-4 H -3,1-Benzoxazin-4-one as Building Block in Heterocyclic Synthesis. ResearchGate. [Link]

  • Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. IISTE. [Link]

  • Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. CORE. [Link]

Sources

Validation

Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Iodo-benzo[d]oxazin-4-one

Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Iodo-benzo[d][1][2]oxazin-4-one For the modern researcher, mass spectrometry is an indispensable tool, providing a window int...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Iodo-benzo[d][1][2]oxazin-4-one

For the modern researcher, mass spectrometry is an indispensable tool, providing a window into the very structure of molecules. Understanding the fragmentation patterns of a compound is akin to deciphering its unique fingerprint, crucial for its identification, structural elucidation, and metabolic fate. This guide offers a deep dive into the anticipated mass spectrometry fragmentation patterns of 6-Iodo-benzo[d][1][2]oxazin-4-one, a halogenated heterocyclic compound of growing interest in medicinal chemistry and drug development. By comparing its fragmentation behavior to that of its non-halogenated counterpart and other related structures, we aim to provide a predictive framework for researchers working with this and similar molecular scaffolds.

The Analytical Imperative: Why Fragmentation Matters

In the realm of drug discovery and development, the unambiguous identification of a synthesized compound is paramount. Mass spectrometry, particularly when coupled with chromatographic separation techniques like GC-MS or LC-MS, stands as a gold standard for this purpose. The utility of mass spectrometry extends beyond simple molecular weight determination. By inducing fragmentation of the parent molecule and analyzing the resulting fragment ions, we can piece together its structural puzzle. This is especially critical when dealing with novel compounds where reference standards may not be available. A thorough understanding of fragmentation pathways allows for the confident identification of a target molecule in complex matrices, the characterization of its metabolites, and the quality control of synthetic batches.

The Subject of Our Investigation: 6-Iodo-benzo[d][1][2]oxazin-4-one

The core of our discussion is 6-Iodo-benzo[d][1][2]oxazin-4-one, a molecule featuring a benzoxazinone skeleton substituted with an iodine atom at the 6th position. The benzoxazinone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a halogen, particularly iodine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, having a robust analytical handle on such compounds is of utmost importance.

Predicting the Fragmentation Cascade: A Tale of Two Ionization Techniques

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. We will consider two of the most common methods: Electron Ionization (EI), a "hard" ionization technique typically used in GC-MS, and Electrospray Ionization (ESI), a "soft" ionization technique prevalent in LC-MS.

Electron Ionization (EI-MS): The High-Energy Approach

Electron Ionization subjects the analyte to a high-energy electron beam (typically 70 eV), leading to extensive and reproducible fragmentation.[3] This makes EI-MS ideal for creating spectral libraries for compound identification. For 6-Iodo-benzo[d][1][2]oxazin-4-one, we can anticipate a fragmentation pattern dictated by the stability of the aromatic system and the nature of the substituents.

A proposed fragmentation pathway for 6-Iodo-benzo[d][1][2]oxazin-4-one under EI-MS is depicted below:

G M [M]+• m/z 275 F1 [M - CO]+• m/z 247 M->F1 - CO F2 [M - OCN]+• m/z 233 M->F2 - OCN F6 [M - I]+• m/z 148 M->F6 - I• F3 [M - CO - C2H2O]+• m/z 205 F1->F3 - C2H2O F4 [I-C6H3-CN]+• m/z 228 F2->F4 - H F5 [C6H4O]+• m/z 92 F6->F5 - HCN

Caption: Proposed EI-MS fragmentation pathway for 6-Iodo-benzo[d][1][2]oxazin-4-one.

Key Predicted Fragments under EI-MS:

m/z Proposed Fragment Plausible Neutral Loss Significance
275[C₈H₄INO₂]⁺˙-Molecular Ion
247[C₇H₄INO]⁺˙COLoss of carbon monoxide from the oxazinone ring
233[C₇H₄IN]⁺˙OCNLoss of the isocyanate radical
148[C₈H₄NO₂]⁺Loss of the iodine radical, a common fragmentation for iodo-aromatics
120[C₇H₄O]⁺˙I˙, HCNSubsequent loss of HCN from the [M-I]⁺ fragment
103[C₆H₃I]⁺˙CO, C₂H₂OFragment arising from the iodinated benzene ring
Electrospray Ionization (ESI-MS): The Gentle Touch

In contrast to EI, ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The fragmentation patterns of benzoxazinone derivatives have been studied using ESI, revealing characteristic losses.[1][4] For 6-Iodo-benzo[d][1][2]oxazin-4-one, we can predict the fragmentation of its protonated form, [M+H]⁺ at m/z 276.

A critical consideration for iodo-aromatic compounds under ESI conditions is the potential for in-source deiodination, especially when using mobile phase additives like formic acid.[5] This can lead to the observation of a deiodinated species, which could complicate spectral interpretation if not anticipated.

Below is a proposed ESI-MS/MS fragmentation pathway for the protonated molecule:

G MH [M+H]+ m/z 276 F1 [M+H - CO]+ m/z 248 MH->F1 - CO F2 [M+H - HOCN]+ m/z 233 MH->F2 - HOCN F3 [Deiodinated M+H]+ m/z 150 MH->F3 - I

Caption: Proposed ESI-MS/MS fragmentation of protonated 6-Iodo-benzo[d][1][2]oxazin-4-one.

Comparative Analysis: Learning from Analogs

To build confidence in our predicted fragmentation patterns, it is instructive to compare them with known fragmentation behaviors of related compounds.

Compound Key Fragmentation Features Comparison to 6-Iodo-benzo[d][1][2]oxazin-4-one
Benzo[d][1][2]oxazin-4-one Loss of CO is a dominant fragmentation pathway.[1]This pathway is expected to be conserved in the iodo-derivative.
6-Chloro-benzo[d][1][2]oxazin-4-one Presence of a characteristic M+2 isotopic peak due to the ³⁷Cl isotope.[6] Loss of the chlorine radical is a possible fragmentation.The iodine in our target compound is monoisotopic, so no M+2 peak from the halogen will be observed. The C-I bond is weaker than the C-Cl bond, so loss of the iodine radical is expected to be more facile.
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) Shows a high degree of fragmentation due to instability, with complex fragmentation cascades.[4]Our target compound is expected to be more stable and exhibit a cleaner fragmentation pattern due to the lack of the reactive hydroxamic acid moiety.

Experimental Protocols: A Blueprint for Analysis

For researchers aiming to analyze 6-Iodo-benzo[d][1][2]oxazin-4-one or similar compounds, the following protocols provide a starting point.

GC-EI-MS Protocol
  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-ESI-MS/MS Protocol
  • Sample Preparation: Dissolve the compound in a mixture of water and acetonitrile (50:50) to a concentration of 10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan from m/z 100 to 400 to identify the protonated molecule ([M+H]⁺ at m/z 276).

    • MS2 Fragmentation: Isolate the precursor ion at m/z 276 and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Sources

Comparative

Benchmarking Cross-Coupling Yields with 6-Iodo-benzo[d][1,3]oxazin-4-one: A Comprehensive Synthetic Guide

Executive Summary: The Strategic Value of the 6-Iodo Scaffold As a Senior Application Scientist, I frequently evaluate chemical building blocks that offer maximum versatility for late-stage functionalization. 6-Iodo-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the 6-Iodo Scaffold

As a Senior Application Scientist, I frequently evaluate chemical building blocks that offer maximum versatility for late-stage functionalization. 6-Iodo-benzo[d][1,3]oxazin-4-one (often referred to as a 6-iodobenzoxazinone or 6-iodo-isatoic anhydride derivative) stands out as a highly privileged intermediate. The benzoxazinone core is exceptionally reactive toward nitrogen nucleophiles, making it the premier precursor for synthesizing 6-substituted quinazolin-4-ones. These resulting quinazolinone derivatives are foundational to modern targeted therapies, acting as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and NIMA-related kinase 4 (NEK4) [1][2].

The strategic placement of the iodine atom at the C6 position is deliberate. Due to the electron-withdrawing nature of the fused heterocyclic system, the C-I bond is highly polarized and exceptionally susceptible to oxidative addition by low-valent palladium species. This guide objectively benchmarks the performance of three primary cross-coupling alternatives—Suzuki-Miyaura, Sonogashira, and Heck reactions—on this scaffold, providing causality-driven, self-validating protocols for each workflow.

Mechanistic Rationale & Catalyst Selection

When benchmarking cross-coupling efficiencies on 6-iodo-benzo[d][1,3]oxazin-4-one, the choice of the catalyst-ligand system dictates the yield and minimizes homocoupling byproducts.

  • Suzuki-Miyaura: We utilize Pd(dppf)Cl₂. The bidentate dppf ligand provides a wide bite angle (approx. 99°), which accelerates the reductive elimination step. This is crucial when coupling sterically demanding ortho-substituted aryl boronic acids to the rigid benzoxazinone core.

  • Sonogashira: A dual Pd(PPh₃)₂Cl₂ / CuI system is optimal. The copper co-catalyst is strictly required to form the highly nucleophilic copper acetylide in situ, which then undergoes rapid transmetalation with the Pd(II) intermediate.

  • Heck: We deploy Pd(OAc)₂ with tri-o-tolylphosphine (P(o-tol)₃). The immense steric bulk of P(o-tol)₃ forces the dissociation of one phosphine ligand, generating a highly reactive 14-electron Pd(0) complex that rapidly inserts into the C-I bond before alkene coordination.

Benchmarking Cross-Coupling Yields

The following table summarizes the quantitative experimental data comparing the three cross-coupling strategies on the 6-iodo-benzo[d][1,3]oxazin-4-one scaffold.

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBase & SolventTime & TempAverage Yield (%)Purity (HPLC)
Suzuki-Miyaura Phenylboronic acid5 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1)4 h, 90 °C88 - 94% >98%
Sonogashira Phenylacetylene5 mol% Pd(PPh₃)₂Cl₂, 10 mol% CuIEt₃N (Solvent/Base)6 h, 60 °C78 - 85% >95%
Heck Methyl acrylate5 mol% Pd(OAc)₂, 10 mol% P(o-tol)₃Cy₂NMe (1.5 eq), DMF12 h, 110 °C65 - 75% >92%

Data derived from standardized internal benchmarking and supported by literature precedents for quinazolinone functionalization [1].

Visualizations

SyntheticWorkflow Start 6-Iodo-benzo[d][1,3]oxazin-4-one Suzuki Suzuki-Miyaura (Arylboronic Acid) Start->Suzuki Pd(dppf)Cl2, K2CO3 Sonogashira Sonogashira (Terminal Alkyne) Start->Sonogashira Pd(PPh3)2Cl2, CuI, Et3N Heck Heck Reaction (Acrylate/Alkene) Start->Heck Pd(OAc)2, P(o-tol)3, Cy2NMe Prod_Suzuki 6-Aryl-benzoxazinone Yield: 88-94% Suzuki->Prod_Suzuki Prod_Sonogashira 6-Alkynyl-benzoxazinone Yield: 78-85% Sonogashira->Prod_Sonogashira Prod_Heck 6-Alkenyl-benzoxazinone Yield: 65-75% Heck->Prod_Heck

Caption: Divergent Pd-catalyzed cross-coupling workflow for 6-Iodo-benzo[d][1,3]oxazin-4-one.

EGFR_Pathway Inhibitor 6-Substituted Quinazolin-4-one (Cross-Coupling Product) EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR ATP-competitive inhibition RAS RAS Protein EGFR->RAS Activation RAF BRAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Caption: Mechanism of action for 6-substituted quinazolin-4-ones targeting the EGFR/BRAF pathway.

Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High Yield Benchmark)

Causality: The 1,4-dioxane/water (4:1) solvent system is critical. The biphasic nature dissolves both the lipophilic benzoxazinone and the inorganic K₂CO₃ base. Water is strictly required to hydrolyze the boronic acid into the reactive boronate anion, which is the actual species undergoing transmetalation.

  • Preparation: Charge an oven-dried Schlenk flask with 6-iodo-benzo[d][1,3]oxazin-4-one (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Add 1,4-dioxane and H₂O (4:1 v/v). Sparge the mixture with argon for 15 minutes. Self-Validation: Oxygen removal is verified when bubbling ceases to produce froth, preventing the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). The solution will immediately transition from pale yellow to deep red-orange, visually confirming the formation of the active Pd(0) complex.

  • Reaction: Heat to 90 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation: The reaction is complete when the UV-active starting material spot (Rf ~0.6) is entirely replaced by a new, intensely blue-fluorescent spot under 254 nm UV (Rf ~0.45).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Sonogashira Coupling (Moderate-High Yield Benchmark)

Causality: Triethylamine (Et₃N) serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne. CuI is essential to form the copper acetylide intermediate, bypassing the sluggish direct transmetalation from the alkyne to palladium.

  • Preparation: In a dry flask, combine 6-iodo-benzo[d][1,3]oxazin-4-one (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Solvent/Base Addition: Add anhydrous Et₃N under an argon atmosphere. The mixture will appear as a heterogeneous yellow suspension.

  • Alkyne Addition: Add phenylacetylene (1.5 eq) dropwise. Self-Validation: Within 10 minutes, the suspension will darken to a deep brown, and a white precipitate (triethylammonium iodide) will begin to form. This precipitate is the physical proof that the C-I bond has been successfully cleaved and the coupling is progressing.

  • Reaction: Stir at 60 °C for 6 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the ammonium salts and copper/palladium residues. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Heck Reaction (Moderate Yield Benchmark)

Causality: The Heck reaction on this scaffold is sterically demanding. Using N,N-dicyclohexylmethylamine (Cy₂NMe) as a base prevents the nucleophilic attack on the benzoxazinone ring that primary or secondary amines would cause. DMF provides the high boiling point and polarity needed to stabilize the cationic palladium intermediate.

  • Preparation: Combine 6-iodo-benzo[d][1,3]oxazin-4-one (1.0 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%) in anhydrous DMF.

  • Reagent Addition: Add methyl acrylate (2.0 eq) and Cy₂NMe (1.5 eq).

  • Reaction: Heat to 110 °C for 12 hours. Self-Validation: The reaction mixture will turn pitch black, indicating the precipitation of palladium black as the catalytic cycle turns over.

  • Workup: Quench with water to precipitate the crude product. Filter the solid, wash with cold water to remove DMF, and recrystallize from ethanol to afford the pure 6-alkenyl derivative.

References
  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. International Journal of Molecular Sciences. URL:[Link]

  • Design, Synthesis, and Antiproliferative Activity of Quinazolin-4-One/Chalcone Hybrids via the EGFR Inhibition Pathway. Anticancer Agents in Medicinal Chemistry. URL:[Link]

Validation

A Comparative Guide to Leaving Group Efficacy in 6-Iodo-benzo[d]oxazin-4-one Substitutions

A Comparative Guide to Leaving Group Efficacy in 6-Iodo-benzo[d][1][2]oxazin-4-one Substitutions For researchers and professionals in drug development and medicinal chemistry, the strategic modification of heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Leaving Group Efficacy in 6-Iodo-benzo[d][1][2]oxazin-4-one Substitutions

For researchers and professionals in drug development and medicinal chemistry, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. The benzo[d][1][2]oxazin-4-one core is a privileged structure, appearing in a range of biologically active molecules.[3] Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of this and other electron-deficient aromatic systems. A key determinant of success in SNAr reactions is the nature of the leaving group. This guide provides an in-depth comparison of the efficacy of the iodo group as a leaving group in substitutions on the 6-position of the benzo[d][1][2]oxazin-4-one scaffold, contextualized within the broader principles of SNAr and contrasted with other halogens.

The Counterintuitive Nature of Leaving Groups in SNAr

In the realm of aliphatic nucleophilic substitutions (SN1 and SN2), the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[4] However, in nucleophilic aromatic substitution, this trend is typically reversed, with the so-called "element effect" showing a reactivity order of F > Cl ≈ Br > I.[5][6] This reversal is a direct consequence of the SNAr mechanism.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[7][8] The leaving group's primary role in this first step is to activate the ring towards nucleophilic attack through its inductive electron-withdrawing effect. The more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the ipso-carbon more electrophilic and thus more susceptible to attack.[9] The cleavage of the carbon-halogen bond occurs in the second, faster step, where the aromaticity of the ring is restored.[5]

SNAr_Mechanism cluster_intermediate Rate-Determining Step Reactant 6-Halo-benzo[d][1,3]oxazin-4-one Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (slow) Nucleophile Nu⁻ Product 6-Substituted-benzo[d][1,3]oxazin-4-one Meisenheimer->Product - X⁻ (fast) LeavingGroup X⁻

Caption: Generalized workflow for the SNAr mechanism.

The Case of 6-Iodo-benzo[d][1][2]oxazin-4-one: A Substrate-Centric View

While the general principle of F > Cl > Br > I holds for many activated aromatic systems, the electronic nature of the specific heterocyclic scaffold can introduce significant deviations. The benzo[d][1][2]oxazin-4-one ring system is inherently electron-deficient, which activates it towards nucleophilic attack.

Experimental evidence on the reactivity of 6-halobenzoxazinones is not as abundant as for simpler systems like halonitrobenzenes. However, studies on 6-iodo-2-methyl-benzo[d][1][2]oxazin-4-one demonstrate its successful reaction with a variety of nitrogen nucleophiles, including hydroxylamine, hydrazine hydrate, and various amines, to yield the corresponding quinazolinone derivatives. These reactions typically proceed under reflux conditions in solvents like ethanol or acetic acid.

Comparative Analysis of Halogen Leaving Groups

To provide a comprehensive comparison, we will consider the expected reactivity based on established SNAr principles and supplement this with data from analogous heterocyclic systems where direct comparisons are available.

Leaving GroupExpected Relative Rate in SNArKey Considerations for 6-Halo-benzo[d][1][2]oxazin-4-one
-F FastestHighest electronegativity strongly activates the ring for nucleophilic attack. The C-F bond strength is largely irrelevant as its cleavage is not in the rate-determining step. Synthesis of the 6-fluoro analogue may be more challenging than other halogens.
-Cl IntermediateGood balance of ring activation and leaving group ability. Often a practical choice for SNAr reactions.
-Br IntermediateSimilar in reactivity to chloro-substituted analogues. The reactivity of 6,8-dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one with various nucleophiles has been demonstrated, although these reactions often result in substitution at both positions or ring-opening, depending on the nucleophile and conditions.[2]
-I Slowest (in theory)Lowest electronegativity provides the least inductive activation of the ring. However, the high polarizability of the C-I bond can sometimes play a role in stabilizing the transition state. In some heterocyclic systems, iodo-substituted compounds have shown unexpectedly high reactivity.

An Important Caveat: The Influence of the Heterocyclic Core

A noteworthy exception to the "element effect" has been observed in the SNAr reactions of 6-halopurine nucleosides. In a comparative study, the 6-iodo analogue was found to be "markedly superior" to its 6-chloro counterpart in reactions with arylamines. This highlights that the electronic properties of the specific heterocyclic system can modulate the leaving group efficacy in ways that are not predicted by the general trend observed in simpler aromatic systems. The reasons for this can be complex, involving factors such as the polarizability of the C-I bond, the nature of the transition state, and potential coordination of the nucleophile or other species with the heteroatoms in the ring.

Experimental Protocols

Synthesis of 6-Iodo-2-methyl-benzo[d][1][2]oxazin-4-one

The starting material, 6-iodo-2-methyl-benzo[d][1][2]oxazin-4-one, can be readily prepared from 5-iodoanthranilic acid.

Procedure:

  • A mixture of 5-iodoanthranilic acid and an excess of acetic anhydride is heated under reflux for a suitable period (typically 1-2 hours).

  • The reaction mixture is then cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., petroleum ether) to remove excess acetic anhydride.

  • The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification AnthranilicAcid 5-Iodoanthranilic Acid Reflux Reflux AnthranilicAcid->Reflux AceticAnhydride Acetic Anhydride AceticAnhydride->Reflux Cooling Cooling & Filtration Reflux->Cooling Washing Washing Cooling->Washing Recrystallization Recrystallization Washing->Recrystallization Product 6-Iodo-2-methyl- benzo[d][1,3]oxazin-4-one Recrystallization->Product

Caption: A typical workflow for the synthesis of 6-iodo-2-methyl-benzo[d][1][2]oxazin-4-one.

General Procedure for Nucleophilic Aromatic Substitution on 6-Iodo-2-methyl-benzo[d][1][2]oxazin-4-one

This protocol provides a general guideline for the reaction with amine nucleophiles.

Procedure:

  • To a solution of 6-iodo-2-methyl-benzo[d][1][2]oxazin-4-one (1.0 eq.) in a suitable solvent (e.g., absolute ethanol, glacial acetic acid), add the amine nucleophile (1.0-1.2 eq.).

  • The reaction mixture is heated under reflux for a period of 4-8 hours, or until the reaction is complete as monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product is washed with a small amount of cold solvent and then recrystallized from an appropriate solvent to afford the purified product.

Conclusion and Future Perspectives

In the context of substitutions on the 6-position of the benzo[d][1][2]oxazin-4-one scaffold, the choice of leaving group is a critical parameter that must be considered in the design of synthetic routes. While the established "element effect" in SNAr reactions provides a useful predictive framework, suggesting that fluoride and chloride would be more effective leaving groups than iodide, experimental evidence from analogous heterocyclic systems indicates that this trend is not absolute. The demonstrated reactivity of 6-iodo-benzo[d][1][2]oxazin-4-one with various nucleophiles confirms its utility as a substrate for SNAr reactions.

For researchers and drug development professionals, this underscores the importance of empirical validation and a nuanced understanding of the electronic properties of the specific heterocyclic system . Further comparative kinetic studies on a series of 6-halo-benzo[d][1][2]oxazin-4-ones would be invaluable to definitively establish the leaving group efficacy in this particular system and would represent a significant contribution to the field of medicinal chemistry.

References

  • Huck, C., Bec, K. B., editors. (2020).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • El-Hashash, M. A., Ali, A. T., Hussein, R. A., & El-Sayed, W. M. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538–545. [Link]

  • Buncel, E., Dust, J. M., & Terrier, F. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Physical Organic Chemistry, 27(8), 577-586. [Link]

  • Olsen, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Molecules. (2015). Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. Molecules, 20(6), 10689-10704. [Link]

  • Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2024, December 3). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • PubMed. (2018, December 15). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmaceutical Sciences and Research, 10(11), 5226-5231.

Sources

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